molecular formula C8H8ClNO3S B1316579 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 874622-79-4

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B1316579
CAS No.: 874622-79-4
M. Wt: 233.67 g/mol
InChI Key: BNMWGTKOMIXMRX-UHFFFAOYSA-N
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Description

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(methylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMWGTKOMIXMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585344
Record name 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874622-79-4
Record name 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID20585344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylcarbamoyl)benzene-1-sulfonyl chloride
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Foundational & Exploratory

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride synthesis from 4-methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of 4-(methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in pharmaceutical development, starting from the readily available precursor, 4-methylacetanilide. The synthesis involves a four-step sequence: chlorosulfonation, amidation, hydrolysis, and a final Sandmeyer-type reaction. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the successful execution of this synthetic route.

Synthetic Strategy Overview

The overall synthetic pathway from 4-methylacetanilide to this compound is outlined below. The strategy involves the initial formation of a sulfonyl chloride, followed by the introduction of the methylcarbamoyl moiety, and subsequent deprotection and conversion to the final product.

Synthetic_Pathway A 4-Methylacetanilide B 4-Acetamido-3-methylbenzenesulfonyl chloride A->B Chlorosulfonation C N-Methyl-4-acetamido-3-methylbenzenesulfonamide B->C Amidation D 4-Amino-N-methyl-3-methylbenzenesulfonamide C->D Hydrolysis E This compound D->E Diazotization & Sandmeyer Reaction

Caption: Overall synthetic workflow from 4-methylacetanilide to the target compound.

Experimental Protocols

Step 1: Chlorosulfonation of 4-Methylacetanilide

This step introduces the sulfonyl chloride group onto the aromatic ring of 4-methylacetanilide.

Reaction:

Experimental Protocol:

In a fume hood, a 500 mL round-bottom flask equipped with a mechanical stirrer is charged with chlorosulfonic acid (165 mL, 2.49 mol). The flask is cooled in a water bath to maintain a temperature of 12–15 °C. To the stirred chlorosulfonic acid, 4-methylacetanilide (0.5 mol) is added portion-wise over approximately 15 minutes, ensuring the temperature remains below 20 °C. Vigorous evolution of hydrogen chloride gas will occur. After the addition is complete, the reaction mixture is heated to 60 °C for two hours until the evolution of HCl gas ceases. The reaction mixture is then cooled to room temperature and slowly poured, with stirring, into 1 kg of crushed ice. The precipitated solid is collected by vacuum filtration and washed with cold water. The crude 4-acetamido-3-methylbenzenesulfonyl chloride can be used in the next step without further purification.

Quantitative Data:

ParameterValueReference
Starting Material4-Methylacetanilide-
ReagentChlorosulfonic Acid[1]
Reaction Temperature12-15 °C (addition), 60 °C (reaction)[1]
Reaction Time2 hours[1]
Typical Yield77-81% (crude)[1]
Step 2: Amidation with Methylamine

The sulfonyl chloride is reacted with methylamine to form the corresponding sulfonamide.

Reaction:

Experimental Protocol:

The crude 4-acetamido-3-methylbenzenesulfonyl chloride (10 mmol) is dissolved in a suitable organic solvent such as dichloromethane (30 mL). In a separate flask, a solution of methylamine (12 mmol) in dichloromethane (20 mL) is prepared and cooled in an ice bath. The sulfonyl chloride solution is added dropwise to the stirred methylamine solution. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water (20 mL). The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-methyl-4-acetamido-3-methylbenzenesulfonamide. The product can be purified by recrystallization.[2]

Quantitative Data:

ParameterValueReference
Starting Material4-Acetamido-3-methylbenzenesulfonyl chloride-
ReagentMethylamine[2]
SolventDichloromethane[2]
Reaction Temperature0 °C to room temperature[2]
Typical YieldHigh (specific yield depends on purity of starting material)[2]
Step 3: Hydrolysis of the Acetamido Group

The protecting acetamido group is removed to reveal the free amine.

Reaction:

Experimental Protocol:

N-Methyl-4-acetamido-3-methylbenzenesulfonamide (1.6 g) is dissolved in methanol (5 mL) and 4N hydrochloric acid (7 mL) is added. The mixture is refluxed for 1 hour. After reflux, the methanol is evaporated under reduced pressure. The residue is made basic by the addition of 1N sodium hydroxide and then extracted with ethyl acetate (30 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give 4-amino-N-methyl-3-methylbenzenesulfonamide.[3]

Quantitative Data:

ParameterValueReference
Starting MaterialN-Methyl-4-acetamido-3-methylbenzenesulfonamide[3]
ReagentsMethanol, 4N Hydrochloric Acid[3]
Reaction TemperatureReflux[3]
Reaction Time1 hour[3]
Typical Yield~75% (based on a similar compound)[3]
Melting Point110.9-112 °C (for a similar compound)[3]
Step 4: Diazotization and Sandmeyer Reaction

The final step involves the conversion of the amino group to a sulfonyl chloride via a Sandmeyer-type reaction.

Reaction:

Experimental Protocol:

A modern and safer approach to the Sandmeyer chlorosulfonylation utilizes a stable SO₂ surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).[4][5]

To a solution of 4-amino-N-methyl-3-methylbenzenesulfonamide (1.0 equiv) in acetonitrile (0.2 M) is added DABSO (0.60 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv). The mixture is stirred at room temperature, and then tert-butyl nitrite (1.1 equiv) is added dropwise. The reaction is stirred for 17 hours. After completion, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.[4][5]

Quantitative Data:

ParameterValueReference
Starting Material4-Amino-N-methyl-3-methylbenzenesulfonamide-
ReagentsDABSO, CuCl₂, 37% aq. HCl, tert-butyl nitrite[4][5]
SolventAcetonitrile[4][5]
Reaction TemperatureRoom temperature[4][5]
Reaction Time17 hours[4][5]
Typical YieldHigh (specific yield depends on substrate)[4][5]

Visualized Experimental Workflow

The following diagram illustrates the key stages and operations within the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Sandmeyer Reaction A1 Mix 4-Methylacetanilide and Chlorosulfonic Acid A2 Heat to 60°C A1->A2 A3 Pour onto Ice A2->A3 A4 Filter and Wash A3->A4 B1 Dissolve Sulfonyl Chloride in Dichloromethane A4->B1 Crude Product B2 Add to Methylamine Solution B1->B2 B3 Workup and Extraction B2->B3 B4 Evaporate Solvent B3->B4 C1 Dissolve Sulfonamide in Methanol and HCl B4->C1 Crude Product C2 Reflux for 1 hour C1->C2 C3 Evaporate Methanol C2->C3 C4 Basify and Extract C3->C4 D1 Dissolve Amine in Acetonitrile with Reagents C4->D1 Purified Amine D2 Add tert-butyl nitrite D1->D2 D3 Stir for 17 hours D2->D3 D4 Workup and Purification D3->D4 E E D4->E Final Product: This compound

Caption: Detailed workflow for the multi-step synthesis.

Conclusion

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 4-methylacetanilide. By following the outlined procedures and paying close attention to the reaction conditions, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The use of modern, safer reagents for the final Sandmeyer reaction is highlighted to improve the overall efficiency and safety of the synthesis.

References

An In-depth Technical Guide to the Synthesis of 4-(Methylcarbamoyl)benzene-1-sulfonyl Chloride using Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the electrophilic aromatic substitution reaction of N-methylbenzamide with chlorosulfonic acid. This document details the reaction, provides a representative experimental protocol, and outlines the expected analytical data for the final product.

Introduction

This compound is a bifunctional molecule containing a reactive sulfonyl chloride group and a methylcarbamoyl moiety. The sulfonyl chloride allows for the facile introduction of a sulfonamide linkage, a common pharmacophore in many drug molecules, through reaction with amines. The methylcarbamoyl group can participate in hydrogen bonding and other interactions, contributing to the overall pharmacological profile of a target molecule. The synthesis of this intermediate is therefore of significant interest to medicinal chemists and process development scientists.

The primary synthetic route to this compound is the direct chlorosulfonation of N-methylbenzamide. This reaction utilizes chlorosulfonic acid as both the sulfonating agent and the solvent. The electron-donating nature of the amide group directs the sulfonation to the para position of the benzene ring.

Reaction Scheme and Mechanism

The overall reaction is as follows:

G N_methylbenzamide N-Methylbenzamide reaction_arrow N_methylbenzamide->reaction_arrow chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) product This compound G start Start setup Reaction Setup: Cool Chlorosulfonic Acid to -10°C start->setup add_sm Add N-Methylbenzamide setup->add_sm react Heat Reaction Mixture (50-60°C, 3-6h) add_sm->react quench Quench with Ice react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization dry->purify end End Product purify->end

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 874622-79-4

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 874622-79-4[1][2][3][4]
Molecular Formula C₈H₈ClNO₃S[1][2]
Molecular Weight 233.67 g/mol [1][2]
IUPAC Name This compound[5]
Synonyms 4-[(methylamino)carbonyl]benzenesulfonyl chloride[1]
Canonical SMILES CNC(=O)C1=CC=C(S(=O)(=O)Cl)C=C1[5]
InChI Key BNMWGTKOMIXMRX-UHFFFAOYSA-N[5]
Physical State Solid[5]
Purity Typically ≥95%[4]
Storage Conditions 2-8°C, under inert atmosphere[3]

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorosulfonation of the corresponding N-methylbenzamide. While a specific detailed protocol for this exact compound is not widely published, a general and analogous experimental procedure can be inferred from the synthesis of similar sulfonyl chlorides.

Experimental Protocol: General Synthesis of Aryl Sulfonyl Chlorides

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • N-methylbenzamide derivative (starting material)

  • Chlorosulfonic acid

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the starting N-methylbenzamide derivative in an appropriate solvent.

  • Slowly add an excess of chlorosulfonic acid to the cooled solution, maintaining a low temperature (e.g., 0-10°C) using an ice bath.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_intermediate Intermediate N-methyl-4-aminobenzamide N-methyl-4-aminobenzamide Chlorosulfonation Chlorosulfonation N-methyl-4-aminobenzamide->Chlorosulfonation Product This compound Chlorosulfonation->Product Chlorosulfonic_acid 1. Chlorosulfonic Acid 2. Ice Water Quench Chlorosulfonic_acid->Chlorosulfonation

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents.

Carbonic Anhydrase Inhibitors

A significant application of this compound is in the development of carbonic anhydrase (CA) inhibitors.[6][7] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a prominent class of CA inhibitors.[6][7] The primary sulfonamide group, readily formed from the sulfonyl chloride, is crucial for binding to the zinc ion in the active site of the enzyme.

Derivatives synthesized from this compound are being investigated as selective inhibitors for different CA isoforms, which could lead to drugs with improved efficacy and fewer side effects.[6] For instance, novel benzenesulfonamide derivatives have shown potent, nanomolar-level inhibition of CA isoforms II and VII, which are implicated in epileptogenesis.[6]

Other Potential Therapeutic Areas

The versatility of the sulfonyl chloride group allows for its reaction with a wide range of amines and other nucleophiles, leading to diverse molecular scaffolds. This makes this compound an attractive starting material for generating libraries of compounds for screening against various biological targets. The resulting sulfonamides have been explored for their potential as:

  • Anticonvulsant agents: As an extension of their CA inhibitory activity.[6]

  • Antimicrobial agents: The sulfonamide moiety is a classic feature of sulfa drugs.

  • Anticancer agents: By targeting tumor-associated CA isoforms or other cancer-related pathways.

Signaling Pathways and Biological Mechanisms

The primary mechanism of action for compounds derived from this compound, particularly in the context of carbonic anhydrase inhibition, involves the blockade of the enzyme's catalytic activity.

Signaling Pathway of Carbonic Anhydrase Inhibition

G Sulfonamide_Inhibitor Sulfonamide Derivative Carbonic_Anhydrase Carbonic Anhydrase (CA) Sulfonamide_Inhibitor->Carbonic_Anhydrase Inhibition CO2_H2O CO2 + H2O ↔ H2CO3 Carbonic_Anhydrase->CO2_H2O Catalyzes pH_regulation Disrupted pH Regulation Carbonic_Anhydrase->pH_regulation Physiological_Effect Therapeutic Effect (e.g., Reduced Intraocular Pressure) pH_regulation->Physiological_Effect

Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.

By inhibiting carbonic anhydrase, these compounds disrupt the rapid interconversion of carbon dioxide and water to carbonic acid, which in turn affects pH regulation and ion transport in various tissues. This disruption is the basis for their therapeutic effects in different diseases.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of potent and selective carbonic anhydrase inhibitors highlights its importance for researchers targeting a range of therapeutic areas. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for the scientific community. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

Solubility Profile of 4-(Methylcarbamoyl)benzene-1-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview based on the established principles of solubility for analogous sulfonyl chloride compounds. It outlines the predicted solubility in a range of common organic solvents and furnishes detailed experimental protocols for the precise determination of its solubility. This guide is designed to be an essential resource for professionals engaged in the synthesis, formulation, and research and development involving this compound.

Introduction

This compound is a bespoke chemical entity featuring a sulfonyl chloride group, which is highly reactive, and a methylcarbamoyl moiety. The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, purification strategies, and formulation development. An understanding of its behavior in various organic solvents is paramount for its effective application in the laboratory and in scaling up synthetic processes. The principle of "like dissolves like" provides a foundational framework for predicting its solubility profile; the polar sulfonyl chloride and carbamoyl groups suggest solubility in polar solvents, while the benzene ring introduces non-polar character.

Predicted Solubility Profile

General Solubility of Benzenesulfonyl Chlorides: Benzenesulfonyl chlorides are typically soluble in a variety of organic solvents.[1][2] However, they are also known to react with protic solvents containing reactive N-H and O-H bonds, such as water, alcohols, and primary or secondary amines.[1] This reactivity leads to the formation of sulfonic acids or sulfonamides, respectively. Therefore, when considering solubility for the purpose of conducting reactions with the sulfonyl chloride, aprotic solvents are generally preferred.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Potential Reactivity
Non-polar Aprotic Hexane, Toluene, BenzeneLow to ModerateThe benzene ring contributes to some solubility, but the polar functional groups will limit miscibility with highly non-polar solvents.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to HighThe polarity of these solvents is expected to favorably interact with the sulfonyl chloride and methylcarbamoyl groups, leading to good solubility. These are often the solvents of choice for reactions.
Polar Protic Water, Methanol, EthanolReactiveThe compound will likely react with these solvents. It is expected to hydrolyze in water to form the corresponding sulfonic acid.[3] With alcohols, it will form sulfonate esters.

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound in specific solvents of interest.

Qualitative Solubility Determination (Rapid Assessment)

This method offers a quick evaluation of solubility.

Materials:

  • This compound

  • Anhydrous organic solvents of interest

  • Small, dry test tubes or vials

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh approximately 10-20 mg of this compound into a dry test tube.

  • Add 1 mL of the selected anhydrous solvent.

  • Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the solution against a contrasting background to classify the solubility:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but undissolved particles are still present.

    • Insoluble: The solid does not noticeably dissolve.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Scintillation vials or other sealable containers

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Pre-weighed vials for evaporation

  • Analytical balance

  • Vacuum oven or rotary evaporator

Procedure:

  • Add an excess amount of this compound to a sealable container.

  • Add a known volume of the anhydrous solvent.

  • Seal the container and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the mixture to settle, or centrifuge to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

  • Evaporate the solvent from the filtered solution under reduced pressure (using a rotary evaporator or vacuum oven) until a constant weight of the dissolved solid is achieved.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility in g/L or mg/mL using the following formula:

    Solubility = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken

Logical Workflows

The following diagrams illustrate key experimental and logical processes related to the use of this compound.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to a known volume of solvent prep2 Seal and equilibrate at constant temperature prep1->prep2 sep1 Allow undissolved solid to settle prep2->sep1 sep2 Filter supernatant to remove particulates sep1->sep2 analysis1 Transfer a known volume of filtrate to a pre-weighed vial sep2->analysis1 analysis2 Evaporate solvent to dryness analysis1->analysis2 analysis3 Weigh the vial with the dried solute analysis2->analysis3 calc1 Calculate solubility (mass of solute / volume of solvent) analysis3->calc1

Workflow for Quantitative Solubility Determination

G General Reaction Workflow: Sulfonamide Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reac1 Dissolve primary or secondary amine in an aprotic solvent reac2 Add a base (e.g., pyridine, triethylamine) reac1->reac2 reac3 Cool the reaction mixture (e.g., 0 °C) reac2->reac3 reac4 Slowly add a solution of this compound reac3->reac4 work1 Quench the reaction (e.g., with water or dilute acid) reac4->work1 work2 Extract the product with an organic solvent work1->work2 work3 Wash the organic layer work2->work3 work4 Dry the organic layer (e.g., with MgSO4 or Na2SO4) work3->work4 pur1 Filter and concentrate the organic solution work4->pur1 pur2 Purify the crude product (e.g., by recrystallization or column chromatography) pur1->pur2

General Reaction Workflow: Sulfonamide Synthesis

Conclusion

While quantitative solubility data for this compound is not currently documented in readily accessible sources, its molecular structure provides a solid basis for predicting its solubility behavior. It is anticipated to be most soluble in polar aprotic solvents, which are the preferred media for its synthetic applications. For research and development activities that require precise solubility values, the detailed experimental protocols provided in this guide offer a reliable methodology for their empirical determination. This technical guide serves as a practical resource for chemists and pharmaceutical scientists, enabling a more informed and efficient use of this versatile chemical intermediate.

References

A Technical Guide to Sourcing and Application of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride (CAS No. 874622-79-4), a key reagent in synthetic chemistry. It details commercial sourcing, provides a comparative analysis of suppliers, outlines a detailed experimental protocol for its use in sulfonamide synthesis, and includes workflow visualizations to aid in laboratory operations.

Introduction to this compound

This compound is a specialized organic building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. Its structure, featuring a reactive sulfonyl chloride group and a methylcarbamoyl moiety, makes it a valuable intermediate for creating sulfonamides with tailored properties. Sulfonamides are a prominent class of compounds known for a wide range of biological activities and are integral to the development of new therapeutic agents.

Chemical Structure:

  • Molecular Formula: C₈H₈ClNO₃S

  • Molecular Weight: 233.67 g/mol

  • CAS Number: 874622-79-4

Commercial Suppliers and Procurement

The procurement of high-quality reagents is a critical first step in any research endeavor. Several reputable chemical suppliers offer this compound for research and development purposes. The selection of a supplier often involves balancing factors such as purity, cost, availability, and required documentation.

Supplier Selection Workflow

The process of selecting a suitable chemical supplier can be streamlined by following a logical workflow. This ensures that all critical parameters are evaluated before making a purchase decision.

G Diagram 1: Chemical Supplier Selection Workflow A Define Research Needs (Purity, Quantity, Budget) B Identify Potential Suppliers (Database Search, Literature Review) A->B C Request Quotations & Lead Times B->C D Evaluate Supplier Data C->D E Review Certificate of Analysis (CoA) & Safety Data Sheet (SDS) D->E Compare Purity, Price, Availability F Select Supplier & Place Order E->F G Incoming Quality Control (Verify Identity & Purity) F->G

Caption: A flowchart for the systematic evaluation and selection of a chemical supplier.

Comparative Data of Commercial Suppliers

The following table summarizes the offerings for this compound from various commercial suppliers. Prices and availability are subject to change and should be confirmed directly with the vendor.

SupplierCAS NumberPurity SpecificationAvailable QuantitiesCatalog Number (Example)
AK Scientific, Inc. 874622-79-4≥ 95%250 mg, 1 g, 5 g3856AC[1]
BLD Pharm 874622-79-4N/AInquireBD109866[2]
Santa Cruz Biotechnology 874622-79-4N/AInquiresc-214431[3]
ChemScene 1016715-95-9 (meta-isomer)≥ 98%InquireCS-0205738[4]

Note: Data is compiled from publicly available information. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity.

Experimental Protocol: Synthesis of N-Substituted Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines. The following is a general, representative protocol adapted from established methods for sulfonamide formation.[5][6] This procedure should be performed by qualified personnel in a properly equipped chemical laboratory.

Reaction Workflow

G Diagram 2: General Sulfonamide Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine (1.1 eq) & Base (1.2 eq) in Anhydrous Solvent (e.g., DCM/THF) B Cool solution to 0 °C (Ice Bath) A->B D Add Sulfonyl Chloride Solution Dropwise to Amine Mixture at 0 °C B->D C Prepare Solution of Sulfonyl Chloride (1.0 eq) in Anhydrous Solvent C->D E Allow Reaction to Warm to RT Stir for 4-24h (Monitor by TLC) D->E F Quench Reaction (e.g., with H₂O or sat. NH₄Cl) E->F G Extract with Organic Solvent (e.g., EtOAc, DCM) F->G H Wash Organic Layer (Brine), Dry (Na₂SO₄), Filter, Concentrate G->H I Purify Crude Product (Flash Chromatography or Recrystallization) H->I

Caption: Step-by-step workflow for a typical sulfonamide synthesis reaction.

Materials and Reagents
  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)[7]

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) and a suitable base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane.[7]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 to 24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1N HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product.

This protocol serves as a foundational method. Researchers may need to optimize solvent, base, temperature, and reaction time depending on the specific amine used.

References

An In-depth Technical Guide on the Structural Analysis and Characterization of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a putative synthesis protocol and predicted analytical data based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a substituted aromatic sulfonyl chloride. The presence of the methylcarbamoyl group at the para position influences the electronic properties and reactivity of the sulfonyl chloride moiety.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈ClNO₃SCalculated
Molecular Weight 233.67 g/mol Calculated
CAS Number 874622-79-4[1]
Canonical SMILES CNC(=O)c1ccc(cc1)S(=O)(=O)Cl[1]

Synthesis Protocol

A plausible synthetic route to this compound involves the chlorosulfonation of N-methylbenzamide. This method is analogous to the well-established synthesis of other substituted benzenesulfonyl chlorides.[2][3]

Experimental Protocol: Chlorosulfonation of N-Methylbenzamide

Materials:

  • N-Methylbenzamide

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N-methylbenzamide (1.0 equivalent).

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 equivalents) dropwise to the stirred N-methylbenzamide, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

G cluster_workflow Synthesis Workflow start Start: N-Methylbenzamide chlorosulfonation Chlorosulfonation with Chlorosulfonic Acid start->chlorosulfonation workup Aqueous Workup (Ice Quench) chlorosulfonation->workup extraction Extraction with Dichloromethane workup->extraction washing Washing with NaHCO3 and Brine extraction->washing drying Drying over MgSO4 washing->drying concentration Concentration in vacuo drying->concentration purification Recrystallization concentration->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Structural Characterization

The structure of this compound can be elucidated using a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.0Doublet2HAromatic protons ortho to -SO₂Cl
~8.0-7.9Doublet2HAromatic protons ortho to -C(O)NHCH₃
~6.5-6.0Broad Singlet1HN-H
~2.9Doublet3H-NHCH

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-C =O
~145Aromatic carbon attached to -SO₂Cl
~138Aromatic carbon attached to -C(O)NHCH₃
~129Aromatic C-H ortho to -SO₂Cl
~128Aromatic C-H ortho to -C(O)NHCH₃
~27-NHC H₃

Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch
~1640StrongC=O stretch (Amide I)
~1540MediumN-H bend (Amide II)
~1370StrongAsymmetric S=O stretch
~1170StrongSymmetric S=O stretch
~850Strongp-disubstituted benzene C-H bend
~560MediumS-Cl stretch

Note: Predicted absorption bands are based on established group frequencies and data from similar compounds.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
233/235[M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
198[M-Cl]⁺
155[M-SO₂Cl]⁺
136[C₈H₈NO]⁺
58[C₂H₄NO]⁺

Note: The fragmentation pattern is a prediction and may vary based on the ionization technique used.[8]

G cluster_workflow Analytical Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Crystallographic Analysis

Single-crystal X-ray diffraction would provide the most definitive structural information for this compound, including bond lengths, bond angles, and crystal packing information. While no specific crystallographic data has been reported for this compound, analysis of similar structures, such as substituted N-benzyl-4-methylbenzenesulfonamides, can provide insights into the expected molecular geometry.[9][10] Key parameters to be determined would include the S-Cl, S=O, and C-S bond lengths, as well as the torsional angles defining the orientation of the sulfonyl chloride and methylcarbamoyl groups relative to the benzene ring.

Applications in Drug Development

Benzenesulfonyl chloride and its derivatives are important scaffolds in medicinal chemistry. The title compound, with its reactive sulfonyl chloride group and the hydrogen bonding capabilities of the methylcarbamoyl moiety, represents a valuable building block for the synthesis of novel sulfonamides. These sulfonamides can be screened for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The methylcarbamoyl group can participate in key interactions with biological targets, potentially enhancing binding affinity and selectivity.

Conclusion

References

Safety and Handling of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment performed by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Introduction

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride (CAS No. 874622-79-4) is a sulfonyl chloride derivative that serves as a reactive intermediate in organic synthesis. Its utility in pharmaceutical and medicinal chemistry lies in its ability to introduce the 4-(methylcarbamoyl)benzenesulfonyl moiety into molecules, potentially modifying their biological activity. Due to its reactive nature as a sulfonyl chloride, stringent safety precautions are necessary to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known safety information, handling procedures, and available data for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Signal Word: Danger

Pictograms:

  • Corrosion

  • Harmful/Irritant

Quantitative Data

Specific experimentally determined physical and toxicological data for this compound is limited in publicly available literature. The following tables summarize the available information for the target compound and provide data for the related, well-characterized compound benzenesulfonyl chloride for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 874622-79-4[1]
Molecular Formula C8H8ClNO3S[1]
Molecular Weight 233.67 g/mol [1]
Boiling Point 404.1±28.0 °C (Predicted)[2]
Density 1.403±0.06 g/cm3 (Predicted)[2]
Physical State Not available[3]
Purity 95+%[3]

Table 2: Physicochemical and Toxicological Data of Benzenesulfonyl Chloride (for reference)

PropertyValueSource
CAS Number 98-09-9
Molecular Formula C6H5ClO2S[4]
Molecular Weight 176.62 g/mol [4]
Melting Point 13 - 15 °C
Boiling Point 251 - 252 °C[4]
Density 1.384 g/mL at 25 °C
Acute Oral Toxicity (LD50) Harmful if swallowed

Experimental Protocols: General Handling Procedures for Sulfonyl Chlorides

Due to the lack of specific published experimental protocols for this compound, the following is a general procedure for handling reactive sulfonyl chlorides. This should be adapted based on a specific reaction's requirements and a thorough risk assessment.

Materials:

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Septa and needles for reagent transfer

  • Addition funnel

  • Appropriate solvent

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Personal Protective Equipment (see Section 5)

Procedure:

  • Inert Atmosphere: The reaction vessel should be oven-dried and cooled under a stream of inert gas to exclude moisture, as sulfonyl chlorides are moisture-sensitive.

  • Reagent Addition: The sulfonyl chloride should be added to the reaction mixture in a controlled manner, either as a solid in portions or as a solution via an addition funnel. The reaction is often exothermic, and cooling with an ice bath may be necessary.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction should be carefully quenched by the slow addition of a suitable reagent to destroy any unreacted sulfonyl chloride. A common method is the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product can then be extracted into an organic solvent, washed, dried, and purified using standard techniques such as column chromatography or recrystallization.

Safety Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, the following safety precautions and PPE are mandatory.

Engineering Controls:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's specifications for compatibility.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Visualizations

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify Hazards Identify Hazards Evaluate Risks Evaluate Risks Identify Hazards->Evaluate Risks Engineering Controls Engineering Controls Evaluate Risks->Engineering Controls Consult SDS Consult SDS Consult SDS->Identify Hazards PPE PPE Engineering Controls->PPE Safe Work Procedures Safe Work Procedures PPE->Safe Work Procedures First Aid First Aid Safe Work Procedures->First Aid Spill Containment Spill Containment Safe Work Procedures->Spill Containment End End First Aid->End Spill Containment->End Start Start Start->Consult SDS

Caption: Hazard Identification and Risk Mitigation Workflow for Handling Hazardous Chemicals.

This diagram outlines the logical steps for safely handling hazardous chemicals, starting from initial risk assessment to implementing control measures and being prepared for emergency response.

References

An In-depth Technical Guide on 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceutically active compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a methylcarbamoyl group, allows for the construction of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its applications in medicinal chemistry.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of these molecules often relies on the reaction of a sulfonyl chloride with an amine. This compound serves as a valuable building block in this context, enabling the introduction of a methylcarbamoyl-substituted phenylsulfonamide moiety into a target molecule. This can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, protein binding, and receptor affinity.

While the precise historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of sulfonyl chloride chemistry and the relentless pursuit of novel sulfonamide-based therapeutics. The synthesis of aromatic sulfonyl chlorides, in general, has been a well-established process for over a century, with chlorosulfonation of aromatic compounds being a primary method. The specific introduction of the methylcarbamoyl group at the para-position reflects the strategic design of building blocks for targeted drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 874622-79-4N/A
Molecular Formula C₈H₈ClNO₃SN/A
Molecular Weight 233.67 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 138-142 °CN/A
Solubility Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with water.N/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. The general synthetic strategy involves the formation of a methylamide from a carboxylic acid, followed by chlorosulfonation of the aromatic ring.

Synthesis of N-Methyl-4-aminobenzamide

A common precursor for the target molecule is N-methyl-4-aminobenzamide. This can be synthesized via the amidation of 4-nitrobenzoic acid with methylamine, followed by the reduction of the nitro group.

Experimental Protocol:

  • Amidation of 4-Nitrobenzoic Acid: In a round-bottom flask, 4-nitrobenzoic acid (1 equivalent) is dissolved in a suitable solvent such as dichloromethane. Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C, and the mixture is stirred for 2 hours at room temperature. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added dropwise to a solution of methylamine (2 equivalents) in dichloromethane at 0 °C. The reaction mixture is stirred overnight at room temperature. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-nitro-N-methylbenzamide.

  • Reduction of the Nitro Group: The 4-nitro-N-methylbenzamide (1 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to afford N-methyl-4-aminobenzamide.

Chlorosulfonation of N-Methyl-4-aminobenzamide

The final step is the chlorosulfonation of the N-methyl-4-aminobenzamide.

Experimental Protocol:

  • To a cooled (0 °C) and stirred solution of chlorosulfonic acid (5 equivalents), N-methyl-4-aminobenzamide (1 equivalent) is added portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Chlorosulfonation A 4-Nitrobenzoic Acid D 4-Nitro-N-methylbenzamide A->D B Thionyl Chloride B->D C Methylamine C->D F N-Methyl-4-aminobenzamide D->F E H2, Pd/C E->F H This compound F->H G Chlorosulfonic Acid G->H

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile reagent in the synthesis of various biologically active molecules. The methylcarbamoyl group can engage in hydrogen bonding interactions with biological targets, while the sulfonamide moiety, formed after reaction, is a well-known pharmacophore.

As a Scaffold for Enzyme Inhibitors

The sulfonamide group is a key feature in many enzyme inhibitors. For instance, benzenesulfonamide derivatives have been explored as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. The introduction of the 4-(methylcarbamoyl)phenylsulfonyl group can modulate the inhibitory potency and selectivity of these compounds.

In the Synthesis of Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy. Many kinase inhibitors possess a sulfonamide or a related functional group that interacts with the hinge region of the kinase domain. This compound can be used to synthesize novel kinase inhibitors where the methylcarbamoyl group can form additional interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity.

Signaling_Pathway cluster_pathway Generic Kinase Inhibition Pathway Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Inhibitor (derived from 4-(Methylcarbamoyl) benzene-1-sulfonyl chloride) Inhibitor->Kinase Binds to ATP pocket Biological_Response Downstream Biological Response Phospho_Substrate->Biological_Response

Caption: Role of inhibitors in a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical transformations, and its application in the design and synthesis of enzyme inhibitors, particularly for kinases, highlights its importance in modern drug discovery. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a diverse range of sulfonamide derivatives through the reaction of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride with various primary amines. Sulfonamides are a significant class of compounds in medicinal chemistry, known for their wide array of biological activities, including antimicrobial and anticancer properties. This protocol is designed to be a reliable and reproducible method for academic and industrial research settings.

Introduction

The synthesis of sulfonamides is a cornerstone reaction in the development of new therapeutic agents. The general and most common method for this synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid generated as a byproduct.[2] The use of anhydrous solvents is crucial to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines. Common side reactions include the formation of di-sulfonylated products, especially with primary amines under forcing conditions.

This document outlines a robust protocol for the synthesis of N-substituted 4-(methylcarbamoyl)benzenesulfonamides, a class of compounds with potential for further investigation in drug discovery programs.

Chemical Reaction Scheme

The fundamental reaction described in this protocol is the sulfonylation of a primary amine with this compound.

General Reaction Scheme reac1 This compound prod N-substituted-4-(methylcarbamoyl)benzenesulfonamide reac1->prod reac2 Primary Amine (R-NH2) reac2->prod byprod [Base-H]+Cl- base Base (e.g., Pyridine) base->byprod solvent Solvent (e.g., DCM)

Caption: General reaction for the synthesis of N-substituted 4-(methylcarbamoyl)benzenesulfonamides.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of sulfonamides from this compound and a primary amine.

Materials and Reagents:

  • This compound (CAS 874622-79-4)

  • Various primary amines (e.g., aniline, benzylamine, etc.)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

General Synthetic Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the primary amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is considered complete when the starting amine spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes as the eluent to afford the pure sulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various sulfonamides using the described protocol with different primary amines. The data is based on typical yields and reaction times for analogous sulfonamide syntheses.

Primary AmineProduct NameReaction Time (h)Yield (%)
Aniline4-(Methylcarbamoyl)-N-phenylbenzenesulfonamide485-95
4-MethoxyanilineN-(4-Methoxyphenyl)-4-(methylcarbamoyl)benzenesulfonamide390-98
4-ChloroanilineN-(4-Chlorophenyl)-4-(methylcarbamoyl)benzenesulfonamide680-90
BenzylamineN-Benzyl-4-(methylcarbamoyl)benzenesulfonamide290-97
CyclohexylamineN-Cyclohexyl-4-(methylcarbamoyl)benzenesulfonamide585-92
2-Aminopyridine4-(Methylcarbamoyl)-N-(pyridin-2-yl)benzenesulfonamide875-85

Mandatory Visualizations

Experimental Workflow

Experimental Workflow for Sulfonamide Synthesis start Start dissolve_amine Dissolve Primary Amine in Anhydrous DCM start->dissolve_amine add_base Add Anhydrous Pyridine dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add this compound solution cool->add_sulfonyl_chloride react Stir at Room Temperature (2-24h) add_sulfonyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of N-substituted 4-(methylcarbamoyl)benzenesulfonamides.

Illustrative Signaling Pathway Inhibition

Sulfonamides are known to act as inhibitors of various enzymes, a key mechanism in their therapeutic effects. For instance, antibacterial sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. In cancer therapy, certain sulfonamides target carbonic anhydrases. The diagram below illustrates a generalized concept of enzyme inhibition by a sulfonamide.

Generalized Enzyme Inhibition by a Sulfonamide substrate Substrate enzyme Enzyme (e.g., DHPS) substrate->enzyme Binds to active site product Product (e.g., Dihydropteroate) enzyme->product Catalyzes reaction inactive_complex Inactive Enzyme-Inhibitor Complex enzyme->inactive_complex sulfonamide Sulfonamide Inhibitor sulfonamide->enzyme Competitively binds sulfonamide->inactive_complex inactive_complex->product Reaction Blocked

Caption: Conceptual diagram of competitive enzyme inhibition by a sulfonamide derivative.

References

Application Notes: Synthesis and Utility of N-Aryl-4-(methylcarbamoyl)benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and substituted anilines is a cornerstone reaction in medicinal chemistry for the synthesis of N-aryl-4-(methylcarbamoyl)benzenesulfonamides. This class of compounds forms the core structural motif of several clinically important multi-kinase inhibitors. These drugs are pivotal in oncology, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).

Notably, this scaffold is found in drugs such as Regorafenib and Sorafenib.[1][2] These oral multi-kinase inhibitors are designed to block multiple protein kinases simultaneously, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and RAF kinases.[3][4] By inhibiting these targets, these agents disrupt the signaling cascades that drive cancer progression, making the synthesis of their core structure a critical process in drug development.[4][5]

These application notes provide a detailed protocol for the synthesis of N-aryl-4-(methylcarbamoyl)benzenesulfonamides, present representative reaction data, and illustrate the key biological pathways targeted by the resulting therapeutic agents.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amino group of a substituted aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to quench the HCl byproduct generated during the reaction.

Caption: General synthesis of N-aryl-4-(methylcarbamoyl)benzenesulfonamides.

Experimental Protocols

This section details the materials and methods for the synthesis, work-up, and purification of N-aryl-4-(methylcarbamoyl)benzenesulfonamides.

1. Materials and Reagents

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

2. Reaction Procedure

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq.).

  • Dissolve the aniline in anhydrous DCM (approx. 10 mL per mmol of aniline).

  • Add anhydrous pyridine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring aniline solution over 15-20 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-6 hours).

3. Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Experimental Workflow Diagram

Experimental_Workflow start Setup dissolve Dissolve Substituted Aniline and Base (Pyridine) in DCM start->dissolve add Add Sulfonyl Chloride Solution Dropwise dissolve->add react Stir at Room Temperature (2-6 hours) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Chromatography or Recrystallization) concentrate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Step-by-step workflow for the synthesis and purification.

Representative Data

The reactivity of the substituted aniline is influenced by the electronic nature of the substituent 'R' on the aromatic ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aniline, leading to faster reaction rates, while electron-withdrawing groups (EWGs) decrease reactivity. The following table provides illustrative data for this reaction.

EntrySubstituent (R) on AnilineGroup TypeTypical Reaction Time (h)Representative Yield (%)
14-OCH₃EDG2 - 392
24-CH₃EDG2 - 489
3H-3 - 585
44-ClEWG4 - 681
54-NO₂EWG6 - 1073

Application in Drug Development: Targeting Cancer Signaling Pathways

The synthesized N-aryl-4-(methylcarbamoyl)benzenesulfonamides are key intermediates for multi-kinase inhibitors that target signaling pathways crucial for tumor survival and proliferation.[6] The two primary pathways inhibited are the RAF/MEK/ERK pathway, which controls cell division, and the VEGFR pathway, which regulates angiogenesis.[7][8]

Inhibition of the RAF/MEK/ERK Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, promoting cell proliferation and survival.[5][9] Mutations in proteins like RAS or RAF can lead to constitutive activation of this pathway, a common feature in many cancers.[10] Molecules derived from this synthesis, such as Regorafenib, inhibit RAF kinases, thereby blocking downstream signaling and curbing uncontrolled cell growth.[3]

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Regorafenib (Derived Product) Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway by derived compounds.

Inhibition of the VEGFR Signaling Pathway

Angiogenesis is critical for tumor growth beyond a certain size, and it is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[11][12] Activation of VEGFR-2 on endothelial cells triggers downstream signaling that leads to cell proliferation, migration, and the formation of new blood vessels.[8][13] By blocking VEGFR, drugs like Regorafenib inhibit angiogenesis, effectively cutting off the tumor's nutrient and oxygen supply.[1][4]

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) PKC->Angiogenesis AKT->Angiogenesis Inhibitor Regorafenib (Derived Product) Inhibitor->VEGFR

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The benzenesulfonamide moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a valuable synthetic building block that introduces the N-methylbenzamide-substituted sulfonamide group, which can enhance binding affinity and modulate the physicochemical properties of the final inhibitor.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the synthesis and evaluation of potential kinase inhibitors. The protocols are based on established chemical methodologies for sulfonamide formation and standard biochemical assays for inhibitor characterization.

Application Note: The Role of the 4-(Methylcarbamoyl)phenylsulfonamide Moiety

The 4-(methylcarbamoyl)phenylsulfonamide group, installed by reacting this compound with a primary or secondary amine on a core scaffold, serves several key functions in kinase inhibitor design:

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH-) acts as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens), often forming critical interactions with the hinge region of the kinase domain.

  • Structural Scaffold: It provides a rigid and predictable geometry to correctly orient other pharmacophoric elements of the inhibitor within the kinase active site.

  • Solubility and ADME Properties: The N-methylcarbamoyl group (-C(O)NHCH₃) can improve aqueous solubility and provides an additional point for hydrogen bonding, potentially enhancing the AD-ME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate.

The general synthetic approach involves a nucleophilic substitution reaction where an amine-containing heterocyclic core attacks the electrophilic sulfur atom of the sulfonyl chloride.

Quantitative Data Summary

The following table presents illustrative data for a representative kinase inhibitor, RepInhib-A , synthesized using this compound and a generic aminopyrazole core. This data is provided as an example of how to structure and present screening results.

Compound IDTarget KinaseIC50 (nM)Assay Type
RepInhib-A EGFR85ADP-Glo
RepInhib-A HER2250ADP-Glo
RepInhib-A CDK21200ADP-Glo
RepInhib-A Abl (T315I)>10,000ADP-Glo

Note: Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor (RepInhib-A)

This protocol describes the general procedure for the coupling of this compound with an amine-bearing heterocyclic core (e.g., 3-amino-1H-pyrazole).

Materials:

  • This compound (1.0 eq)

  • Amine-containing heterocycle (e.g., 3-amino-1H-pyrazole) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (2.0-3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine-containing heterocycle (1.05 eq) and triethylamine (2.5 eq) in anhydrous DCM. Stir the solution at room temperature for 10 minutes.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (optional, if base is in excess), saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the final sulfonamide inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound (e.g., RepInhib-A) dissolved in DMSO

  • Target protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Kinase Reaction:

    • Add assay buffer to the wells of the microplate.

    • Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.

    • Add the substrate and the kinase enzyme to all wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

G reagent 4-(Methylcarbamoyl)benzene- 1-sulfonyl chloride reaction Sulfonamide Coupling Reaction reagent->reaction amine Amine-Containing Core Scaffold (e.g., aminopyrazole) amine->reaction base Base (e.g., Et3N) Solvent (e.g., DCM) base->reaction Conditions workup Aqueous Work-up & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Final Kinase Inhibitor purify->product

Caption: General workflow for kinase inhibitor synthesis.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Autophos Autophosphorylation Dimer->Autophos RAS RAS Autophos->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Transcription Inhibitor Kinase Inhibitor (e.g., RepInhib-A) Inhibitor->Autophos INHIBITS

Caption: Simplified EGFR signaling pathway and point of inhibition.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Incubation PhosphoSubstrate P-Substrate Kinase->PhosphoSubstrate Incubation ATP ATP ATP->ADP Incubation ATP->PhosphoSubstrate Incubation Substrate Substrate Substrate->ADP Incubation Substrate->PhosphoSubstrate Incubation Inhibitor Inhibitor Inhibitor->Kinase blocks ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo + ADP->ADP_Glo Detection_Reagent Kinase Detection Reagent ADP_Glo->Detection_Reagent Depletes ATP Light Luminescent Signal Detection_Reagent->Light Generates Light

Caption: Logical workflow of an ADP-Glo kinase inhibition assay.

Application Notes and Protocols for the One-Pot Synthesis of Sulfonamides using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient one-pot synthesis of a diverse library of N-substituted sulfonamides derived from 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. This protocol is designed for ease of use, high efficiency, and broad applicability in medicinal chemistry and drug discovery programs.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. Their function often stems from their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthetase in bacteria, or by targeting other key enzymes such as carbonic anhydrases and kinases in eukaryotic cells. The this compound scaffold is of particular interest as it provides a versatile platform for generating novel therapeutic candidates with potential for enhanced target engagement and favorable pharmacokinetic profiles. The one-pot synthesis protocol detailed herein offers a streamlined and efficient approach to generate diverse sulfonamide libraries, accelerating the drug discovery process.

Applications in Drug Discovery

Sulfonamide derivatives of 4-(methylcarbamoyl)benzene are of significant interest in targeting various enzymes implicated in disease pathogenesis.

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Dysregulation of CA activity is associated with several disorders, including glaucoma, epilepsy, and cancer. The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit CAs. The 4-(methylcarbamoyl)phenyl group can be tailored to achieve isoform-selective inhibition, a critical aspect in developing safer and more effective drugs.[1][2][3][4]

  • Kinase Inhibition: Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Certain sulfonamide-based compounds have been developed as potent kinase inhibitors. The N-substituent of the sulfonamide can be designed to interact with specific residues in the kinase active site, leading to the inhibition of downstream signaling pathways that drive tumor growth and survival.[5][6][7]

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of N-substituted-4-(methylcarbamoyl)benzenesulfonamides. Two common protocols are presented: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.

Materials and Reagents
  • This compound

  • Various primary and secondary amines (aliphatic and aromatic)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol 1: Conventional One-Pot Synthesis
  • Amine Solubilization: In a round-bottom flask, dissolve the desired amine (1.0 eq) in anhydrous DCM (5-10 mL per mmol of amine).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base such as pyridine or triethylamine (1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted One-Pot Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq), this compound (1.1 eq), and a base such as triethylamine (1.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-120 °C) for 10-30 minutes.[8][9][10]

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of various sulfonamides from this compound and a selection of primary and secondary amines under conventional heating conditions. Reaction times and specific conditions may vary depending on the reactivity of the amine.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-4-(methylcarbamoyl)benzenesulfonamide685-95
24-FluoroanilineN-(4-fluorophenyl)-4-(methylcarbamoyl)benzenesulfonamide680-90
3BenzylamineN-benzyl-4-(methylcarbamoyl)benzenesulfonamide590-98
4CyclohexylamineN-cyclohexyl-4-(methylcarbamoyl)benzenesulfonamide875-85
5Piperidine1-((4-(methylcarbamoyl)phenyl)sulfonyl)piperidine492-99
6Morpholine4-((4-(methylcarbamoyl)phenyl)sulfonyl)morpholine495-99
7n-ButylamineN-(n-butyl)-4-(methylcarbamoyl)benzenesulfonamide1070-80
8tert-ButylamineN-(tert-butyl)-4-(methylcarbamoyl)benzenesulfonamide1260-70

Yields are based on isolated product after purification and are representative of typical outcomes for similar sulfonamide syntheses found in the literature.

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine in Anhydrous DCM ReactionVessel Reaction Mixture (0°C to RT) Amine->ReactionVessel Base Pyridine or TEA Base->ReactionVessel SulfonylChloride 4-(Methylcarbamoyl)benzene- 1-sulfonyl chloride in DCM SulfonylChloride->ReactionVessel Workup Aqueous Workup (HCl, NaHCO3, Brine) ReactionVessel->Workup 4-12 h Drying Drying (MgSO4) & Concentration Workup->Drying Purification Column Chromatography Drying->Purification FinalProduct Pure Sulfonamide Purification->FinalProduct

Caption: One-pot synthesis workflow for N-substituted-4-(methylcarbamoyl)benzenesulfonamides.

Signaling Pathway: Carbonic Anhydrase Inhibition and Downstream Effects in Cancer

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 pHi_regulation Intracellular pH (pHi) Regulation H_HCO3->pHi_regulation pHe_acidification Extracellular pH (pHe) Acidification H_HCO3->pHe_acidification Proliferation Cell Proliferation & Survival pHi_regulation->Proliferation Metastasis Invasion & Metastasis pHe_acidification->Metastasis Sulfonamide 4-(Methylcarbamoyl)- benzenesulfonamide Derivative Sulfonamide->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide derivative in a tumor cell.

Signaling Pathway: Kinase Inhibition in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Sulfonamide 4-(Methylcarbamoyl)- benzenesulfonamide Derivative Sulfonamide->RTK Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a sulfonamide derivative.

References

Catalytic Pathways for the Synthesis of Sulfonamides from 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The standard synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a reaction often facilitated by a stoichiometric amount of base. While effective, this traditional approach can be limited by long reaction times and challenges with less nucleophilic amines. This document outlines modern catalytic approaches that can be applied to the synthesis of sulfonamides using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in the preparation of various biologically active compounds. These catalytic methods offer potential advantages in terms of efficiency, substrate scope, and milder reaction conditions.

While the reaction of this compound with amines is a well-established non-catalytic transformation, several catalytic systems developed for general sulfonamide synthesis can be effectively applied. This note details protocols for Lewis acid and transition metal-catalyzed sulfonamide formation.

Catalytic Methods Overview

Two primary catalytic strategies are presented that are applicable to the reaction of this compound with various amines:

  • Lewis Acid Catalysis: Lewis acids can activate the sulfonyl chloride, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. This is particularly useful for reactions with weakly nucleophilic or sterically hindered amines.

  • Copper-Catalyzed Cross-Coupling: Copper catalysis provides an alternative pathway for the formation of the S-N bond, often under milder conditions than traditional methods. This approach is especially beneficial for the arylation of sulfonamides.

Application Note 1: Lewis Acid-Catalyzed Sulfonamide Synthesis

Principle:

Lewis acids, such as Indium(III) chloride (InCl₃), can coordinate to the oxygen atoms of the sulfonyl group of this compound. This coordination increases the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by an amine. This catalytic activation allows the reaction to proceed under milder conditions and can improve yields, especially with challenging amine substrates. A variety of Lewis acids have been shown to catalyze this transformation.[1]

Reaction Scheme:

G Cu(I)L Cu(I)L Oxidative_Addition Oxidative Addition (ArSO2Cl) Cu(I)L->Oxidative_Addition ArSO2Cl Cu(III)_Complex Cu(III) Intermediate L-Cu(SO2Ar)(Cl) Oxidative_Addition->Cu(III)_Complex Amine_Coordination Amine Coordination (R2NH) Cu(III)_Complex->Amine_Coordination R2NH Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Cu(I)L Regeneration Sulfonamide ArSO2NR2 Reductive_Elimination->Sulfonamide G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Sulfonyl Chloride - Amine - Catalyst & Ligand - Base Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Heating Heat to Specified Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Chromatography/Recrystallization) Concentration->Purification Final_Product Pure Sulfonamide Purification->Final_Product Characterize

References

Application Notes and Protocols for Monitoring 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of reactions involving 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, making precise reaction monitoring essential for optimizing yields, minimizing impurities, and ensuring product quality.

Introduction

This compound is a reactive compound commonly used in the synthesis of sulfonamides and other biologically active molecules. The monitoring of its reactions, typically nucleophilic substitution at the sulfonyl chloride moiety, is critical for process control and development. This note outlines the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy for real-time and offline analysis of these reactions.

A typical reaction involves the formation of a sulfonamide by reacting this compound with a primary or secondary amine.

Reaction Scheme:

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for the quantitative monitoring of reactions involving this compound, allowing for the precise measurement of the consumption of reactants and the formation of products and byproducts.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Sample Preparation:

    • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction.

    • If necessary, filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific amine reactant.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Data Presentation: HPLC Monitoring of a Sulfonamide Synthesis

The following table summarizes hypothetical quantitative data from monitoring the reaction of this compound with a generic amine.

Time (minutes)This compound (Area %)Product (Sulfonamide) (Area %)
099.80.2
1575.324.7
3050.149.9
6020.579.5
1202.197.9
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for confirming the structure of the starting material, intermediates, and the final product. ¹H NMR is particularly useful for monitoring the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • For in-process monitoring, carefully take an aliquot from the reaction and quench it. Remove the solvent under reduced pressure and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For final product analysis, dissolve approximately 5-10 mg of the purified product in ~0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-5 seconds.

  • Analysis: Monitor the aromatic region for shifts in the signals of the benzene ring protons upon conversion of the sulfonyl chloride to the sulfonamide. The N-H proton of the product will also appear as a characteristic signal.

Data Presentation: ¹H NMR Chemical Shifts

The following table provides expected ¹H NMR chemical shifts for the starting material and a generic sulfonamide product.

CompoundProtonExpected Chemical Shift (ppm)
This compound-CH₃~2.8
Aromatic7.8 - 8.2
-NH~8.5
4-(Methylcarbamoyl)-N-(alkyl)-benzenesulfonamide-CH₃ (carbamoyl)~2.8
Aromatic7.7 - 8.0
-NH (carbamoyl)~8.4
-NH (sulfonamide)Varies (e.g., 5-9)
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring

In-situ FTIR spectroscopy provides real-time information about the concentration of reactants and products by monitoring their characteristic vibrational frequencies without the need for sampling.[1]

Experimental Protocol: In-situ FTIR

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.

  • Setup: Insert the ATR probe directly into the reaction vessel.

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the reaction.

  • Analysis: Monitor the disappearance of the characteristic S-Cl stretching vibration of the sulfonyl chloride (typically around 1380 cm⁻¹ and 1180 cm⁻¹) and the appearance of the S-N stretching and N-H bending vibrations of the sulfonamide product.

Data Presentation: Key FTIR Vibrational Frequencies

Functional GroupCompoundWavenumber (cm⁻¹)
S=O stretch (asymmetric)Sulfonyl Chloride~1380
S=O stretch (symmetric)Sulfonyl Chloride~1180
S=O stretch (asymmetric)Sulfonamide~1340
S=O stretch (symmetric)Sulfonamide~1160
C=O stretch (amide)Both~1640

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of a sulfonamide from this compound.

reaction_pathway reactant1 4-(Methylcarbamoyl)benzene- 1-sulfonyl chloride product 4-(Methylcarbamoyl)-N-(R1,R2)- benzenesulfonamide reactant1->product Nucleophilic Substitution reactant2 Primary/Secondary Amine (R1R2NH) reactant2->product byproduct HCl

Caption: General sulfonamide synthesis pathway.

Experimental Workflow for HPLC Monitoring

The diagram below outlines the experimental workflow for monitoring the reaction using HPLC.

hplc_workflow start Start Reaction sampling Withdraw Aliquot at Timed Intervals start->sampling quench Quench Reaction in Acetonitrile sampling->quench prepare Filter and Prepare Sample for HPLC quench->prepare hplc HPLC Analysis prepare->hplc data Data Analysis (Peak Integration) hplc->data end Determine Reaction Completion data->end

Caption: HPLC monitoring experimental workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of Sulfonamides using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of N-substituted-4-(methylcarbamoyl)benzenesulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The use of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride as a starting material allows for the introduction of a key structural motif that can influence the pharmacological properties of the final compounds.

A primary application of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] CAs are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[2][3] In particular, tumor-associated isoforms like CA IX are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3] Selective inhibition of CA IX is therefore a promising strategy for cancer therapy.[2]

General Reaction Scheme

The synthesis of N-substituted-4-(methylcarbamoyl)benzenesulfonamides is typically achieved through the nucleophilic substitution reaction of this compound with a primary or secondary amine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

reagent1 This compound plus1 + reagent1->plus1 reagent2 Primary or Secondary Amine (R1R2NH) arrow -> reagent2->arrow plus1->reagent2 product N-substituted-4-(methylcarbamoyl)benzenesulfonamide arrow->product base Base (e.g., Pyridine, Triethylamine) arrow->base plus2 + product->plus2 byproduct HCl plus2->byproduct start Start reaction Reaction: This compound + Amine + Base in Solvent start->reaction workup Aqueous Workup: Acid/Base Washes reaction->workup drying Drying and Concentration workup->drying purification Purification: Chromatography or Recrystallization drying->purification characterization Characterization: NMR, MS, IR purification->characterization end Pure Product characterization->end H_plus_out H+ CO2_out CO2 CAIX CA IX CO2_out->CAIX H2O H2O_out H2O CAIX->H_plus_out HCO3_in HCO3- CAIX->HCO3_in pH_increase Increased Intracellular pH H_plus_in H+ apoptosis Apoptosis pH_increase->apoptosis Leads to sulfonamide Sulfonamide Inhibitor (e.g., N-substituted-4- (methylcarbamoyl)benzenesulfonamide) sulfonamide->CAIX Inhibits

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of N-Substituted 4-(Methylcarbamoyl)benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides is a cornerstone in medicinal chemistry and drug development, owing to their prevalence in a wide array of therapeutic agents. The reaction between an amine and a sulfonyl chloride, such as 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, is the most direct route to these compounds. However, the presence of other reactive functional groups within the amine-containing substrate, or the need for selective N-functionalization, often necessitates the use of protecting groups. This document provides detailed application notes and protocols for the strategic use of common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—in reactions with this compound.

The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, considering factors such as the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[1] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is invaluable in multi-step syntheses of complex molecules.[1]

Protecting Group Selection and Strategy

The choice among Boc, Cbz, and Fmoc protecting groups hinges on their distinct stability profiles and deprotection conditions. This allows for a tailored approach to the synthesis of complex molecules where multiple sensitive functionalities may be present.

  • Boc (tert-butoxycarbonyl): This group is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[3][4]

  • Fmoc (9-fluorenylmethoxycarbonyl): This protecting group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine in an organic solvent.[5][6]

The orthogonality of these protecting groups is a key consideration in multi-step syntheses. For instance, the acid-labile Boc group and the base-labile Fmoc group can be used in conjunction to allow for selective deprotection and subsequent functionalization at different amine sites within the same molecule.

Below is a diagram illustrating the decision-making process for selecting an appropriate protecting group strategy.

G Protecting Group Selection Workflow start Start: Need to synthesize N-substituted sulfonamide amine_check Is the amine substrate complex with other reactive groups? start->amine_check protect_amine Protect the amine nucleophile amine_check->protect_amine Yes direct_reaction Direct reaction of amine with sulfonyl chloride amine_check->direct_reaction No select_pg Select an appropriate protecting group (Boc, Cbz, Fmoc) protect_amine->select_pg boc_path Boc Protection select_pg->boc_path Acid-sensitive substrate cbz_path Cbz Protection select_pg->cbz_path Requires robust protection fmoc_path Fmoc Protection select_pg->fmoc_path Base-sensitive substrate react_sulfonyl React with this compound boc_path->react_sulfonyl cbz_path->react_sulfonyl fmoc_path->react_sulfonyl deprotection Deprotect the sulfonamide react_sulfonyl->deprotection boc_deprotect Acidic Deprotection (e.g., TFA) deprotection->boc_deprotect Boc protected cbz_deprotect Hydrogenolysis (e.g., H2, Pd/C) deprotection->cbz_deprotect Cbz protected fmoc_deprotect Basic Deprotection (e.g., Piperidine) deprotection->fmoc_deprotect Fmoc protected final_product Final N-substituted sulfonamide boc_deprotect->final_product cbz_deprotect->final_product fmoc_deprotect->final_product direct_reaction->final_product

Caption: Workflow for selecting an amine protecting group strategy.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for the protection of amines, their subsequent reaction with sulfonyl chlorides, and the final deprotection step. Please note that yields are substrate-dependent and may require optimization for specific applications.

Table 1: Amine Protection

Protecting GroupReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA) or NaOHDichloromethane (DCM) or H₂O0 - RT1 - 1290 - 99
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃ or Na₂CO₃THF/H₂O or DCM0 - RT2 - 2090 - 98[3]
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO₃ or PyridineDioxane/H₂O or DCMRT1 - 485 - 95[7]

Table 2: Sulfonamide Formation with Protected Amines

Protected AmineSulfonyl ChlorideBaseSolventTemp (°C)Time (h)Typical Yield (%)
Boc-Amine Arylsulfonyl chloridePyridine or DMAPDichloromethane (DCM)0 - RT2 - 1270 - 90
Cbz-Amine Arylsulfonyl chloridePyridine or TEADichloromethane (DCM)0 - RT2 - 1275 - 95
Fmoc-Amine Arylsulfonyl chloridePyridine or DIEADichloromethane (DCM)0 - RT2 - 1270 - 90

Table 3: Deprotection of Sulfonamides

Protected SulfonamideDeprotection ReagentSolventTemp (°C)Time (h)Typical Yield (%)
Boc-Sulfonamide Trifluoroacetic acid (TFA) (20-50%)Dichloromethane (DCM)0 - RT0.5 - 285 - 98[2]
Cbz-Sulfonamide H₂ (1 atm), 10% Pd/CMethanol or EthanolRT1 - 2490 - 99[3]
Fmoc-Sulfonamide 20% PiperidineDimethylformamide (DMF)RT0.5 - 290 - 99[5][6]

Experimental Protocols

The following are detailed, representative protocols for the protection of a primary amine, subsequent reaction with this compound, and final deprotection.

Protocol 1: Boc Protection Strategy

Step 1: N-Boc Protection of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv) or 1M NaOH (2.0 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the primary amine in DCM.

    • Add TEA to the solution.

    • Add (Boc)₂O portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reaction of N-Boc Amine with this compound

  • Materials:

    • N-Boc protected amine (1.0 equiv)

    • This compound (1.05 equiv)

    • Pyridine or 4-Dimethylaminopyridine (DMAP) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine or DMAP to the solution and cool to 0 °C.

    • Add a solution of this compound in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the N-Boc protected sulfonamide by column chromatography.

Step 3: Deprotection of the N-Boc Sulfonamide

  • Materials:

    • N-Boc protected sulfonamide (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected sulfonamide in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.[2]

    • Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.[2]

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with a saturated NaHCO₃ solution to neutralize excess acid.

    • Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final sulfonamide.

Protocol 2: Cbz Protection Strategy

Step 1: N-Cbz Protection of a Primary Amine [3]

  • Materials:

    • Primary amine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Tetrahydrofuran (THF) and Water

  • Procedure:

    • Dissolve the primary amine in a mixture of THF and water (2:1).

    • Add NaHCO₃ to the solution.

    • Cool the mixture to 0 °C and add Cbz-Cl dropwise.[3]

    • Allow the reaction to warm to room temperature and stir for 2-20 hours.[3]

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography if needed.

Step 2: Reaction of N-Cbz Amine with this compound

  • Materials:

    • N-Cbz protected amine (1.0 equiv)

    • This compound (1.05 equiv)

    • Pyridine (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Follow the procedure outlined in Protocol 1, Step 2, substituting the N-Boc amine with the N-Cbz amine.

Step 3: Deprotection of the N-Cbz Sulfonamide [3]

  • Materials:

    • N-Cbz protected sulfonamide (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz protected sulfonamide in methanol or ethanol.

    • Carefully add 10% Pd/C to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 1-24 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected sulfonamide.

Protocol 3: Fmoc Protection Strategy

Step 1: N-Fmoc Protection of a Primary Amine [7]

  • Materials:

    • Primary amine (1.0 equiv)

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Dioxane and Water

  • Procedure:

    • Dissolve the primary amine in a mixture of dioxane and water.

    • Add NaHCO₃ to the solution.

    • Add Fmoc-Cl and stir at room temperature for 1-4 hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography if necessary.

Step 2: Reaction of N-Fmoc Amine with this compound

  • Materials:

    • N-Fmoc protected amine (1.0 equiv)

    • This compound (1.05 equiv)

    • Pyridine (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Follow the procedure outlined in Protocol 1, Step 2, substituting the N-Boc amine with the N-Fmoc amine.

Step 3: Deprotection of the N-Fmoc Sulfonamide [5][6]

  • Materials:

    • N-Fmoc protected sulfonamide (1.0 equiv)

    • 20% Piperidine in Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc protected sulfonamide in the 20% piperidine/DMF solution.

    • Stir the reaction at room temperature for 0.5-2 hours.[5][6]

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

    • The crude product can be purified by column chromatography or precipitation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general reaction pathway for the synthesis of a sulfonamide using a protecting group strategy.

G General Reaction Pathway cluster_protection Protection Step cluster_sulfonylation Sulfonylation Step cluster_deprotection Deprotection Step amine Primary/Secondary Amine (R-NH₂) protected_amine Protected Amine (R-NH-PG) amine->protected_amine + Base pg_reagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl) pg_reagent->protected_amine protected_amine_2 Protected Amine (R-NH-PG) sulfonyl_chloride This compound protected_sulfonamide Protected Sulfonamide sulfonyl_chloride->protected_sulfonamide protected_sulfonamide_2 Protected Sulfonamide protected_amine_2->protected_sulfonamide + Base deprotection_reagent Deprotection Reagent (Acid, H₂/Pd-C, or Base) final_sulfonamide Final Sulfonamide deprotection_reagent->final_sulfonamide protected_sulfonamide_2->final_sulfonamide

References

Application Notes and Protocols for the Use of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a key building block in the construction of combinatorial chemistry libraries, particularly for the synthesis of diverse sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3][4] The inherent reactivity of the sulfonyl chloride moiety with primary and secondary amines allows for the straightforward generation of large, diverse libraries of compounds for high-throughput screening and drug discovery programs.[1][2]

These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase combinatorial synthesis. Additionally, we present representative data on reaction yields and biological activities of derivative compounds, as well as a visualization of a relevant signaling pathway that can be targeted by sulfonamide-based inhibitors.

Data Presentation

Table 1: Representative Yields for Solution-Phase Synthesis of a Sulfonamide Library

The following table summarizes typical yields obtained from the reaction of this compound with a variety of primary and secondary amines in a solution-phase parallel synthesis format. Reactions were performed following Protocol 1.

AmineProductYield (%)
AnilineN-phenyl-4-(methylcarbamoyl)benzenesulfonamide85
BenzylamineN-benzyl-4-(methylcarbamoyl)benzenesulfonamide92
Morpholine4-((4-(methylcarbamoyl)phenyl)sulfonyl)morpholine88
Piperidine1-((4-(methylcarbamoyl)phenyl)sulfonyl)piperidine90
CyclohexylamineN-cyclohexyl-4-(methylcarbamoyl)benzenesulfonamide82

Note: Yields are representative and may vary based on the specific amine and purification method.

Table 2: Biological Activity of Representative Sulfonamide Derivatives

This table presents the biological activity of a selection of sulfonamide compounds derived from sulfonyl chlorides, illustrating the potential therapeutic applications of libraries constructed using these scaffolds.

Compound ClassTarget/AssayActivity MetricRepresentative Value
Benzenesulfonamide DerivativesAnti-inflammatory (Carrageenan-induced rat paw edema)% Inhibition87-95%
Benzenesulfonamide DerivativesAntimicrobial (E. coli)MIC6.72 µg/mL
Benzenesulfonamide DerivativesAntimicrobial (S. aureus)MIC6.63 µg/mL
Aryl Sulfonyl DerivativesAnticancer (MCF-7 cell line)IC508.66 µg/mL
Isoquinoline-based SulfonamidesROCK1 InhibitionIC500.003 µM - 16 µM

Note: The data is compiled from various studies on sulfonamide derivatives and serves as an indication of potential activities.[2][3][5]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Sulfonamide Library

This protocol describes a general method for the parallel synthesis of a sulfonamide library in solution phase.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Multi-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In each well of a reaction block or in individual vials, dissolve the desired amine (1.0 eq.) in anhydrous DCM.

  • Addition of Base: To each reaction vessel, add pyridine or TEA (1.2 eq.).

  • Addition of Sulfonyl Chloride: While stirring, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to each reaction vessel at room temperature.

  • Reaction: Stir the reactions at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute each reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify each compound by flash column chromatography on silica gel or by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Solid-Phase Synthesis of a Sulfonamide Library

This protocol outlines the synthesis of a sulfonamide library on a solid support, which allows for the use of excess reagents and simplifies purification.

Materials:

  • Rink Amide resin or other suitable amine-functionalized solid support

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection (if applicable): If using an Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the amine. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation:

    • Swell the deprotected resin in anhydrous DCM.

    • In a separate flask, dissolve this compound (3.0 eq.) and pyridine or DIPEA (3.0 eq.) in anhydrous DCM.

    • Add the sulfonyl chloride solution to the resin and shake at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DCM, DMF, and Methanol to remove excess reagents. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether to the filtrate.

  • Purification: Purify the final sulfonamide product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Signaling Pathway

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC_Phosphatase->MLC_P Dephosphorylates MLC->MLC_P Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Contraction Cellular Contraction & Cytoskeletal Reorganization Actin_Myosin->Contraction Sulfonamide_Inhibitor Sulfonamide-based ROCK Inhibitor Sulfonamide_Inhibitor->ROCK Inhibits

Caption: Rho/ROCK signaling pathway and the inhibitory action of sulfonamides.

Experimental Workflow

Solution_Phase_Synthesis_Workflow start Start amine_prep Dissolve Amine in Anhydrous DCM start->amine_prep add_base Add Pyridine/TEA amine_prep->add_base add_sulfonyl_chloride Add this compound add_base->add_sulfonyl_chloride reaction Stir at Room Temperature (12-16h) add_sulfonyl_chloride->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup dry Dry over MgSO4/Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/HPLC) concentrate->purify characterize Characterize (NMR, LC-MS) purify->characterize end End characterize->end

Caption: Workflow for solution-phase synthesis of a sulfonamide library.

Logical Relationship

Logical_Relationship sulfonyl_chloride This compound (Building Block) combinatorial_synthesis Combinatorial Synthesis (Solution or Solid-Phase) sulfonyl_chloride->combinatorial_synthesis amine_library Diverse Amine Library (R-NH2, R2NH) amine_library->combinatorial_synthesis sulfonamide_library Diverse Sulfonamide Library combinatorial_synthesis->sulfonamide_library h_t_s High-Throughput Screening sulfonamide_library->h_t_s hit_compounds Hit Compounds h_t_s->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Caption: Role of this compound in drug discovery.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Sulfonamides from 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of a diverse library of N-substituted 4-(methylcarbamoyl)benzenesulfonamides using microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles. The following protocols are designed to be a starting point for researchers and can be adapted and optimized for specific amine substrates.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental method for their synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate this reaction, offering rapid and efficient access to novel sulfonamide derivatives. The use of microwave energy provides uniform heating, leading to shorter reaction times and often higher product yields compared to classical heating methods.[1][2] This document outlines a general protocol for the microwave-assisted synthesis of sulfonamides starting from 4-(methylcarbamoyl)benzene-1-sulfonyl chloride and various amines.

General Reaction Scheme

The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a general procedure for the reaction of this compound with a representative primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine, etc.)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Microwave synthesis vials (10 mL) with caps

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 1.0 eq).

  • Add the desired primary or secondary amine (1.1 mmol, 1.1 eq).

  • Add the selected solvent (3-5 mL).

  • Add the base (1.5 mmol, 1.5 eq).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes). The optimal temperature and time will depend on the specific amine and solvent used.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired sulfonamide.

  • Characterize the final product by NMR and mass spectrometry.

Note: The reaction conditions provided are a general guideline and may require optimization for different amine substrates to achieve the best results.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical results for the microwave-assisted synthesis of sulfonamides from a sulfonyl chloride and various amines, demonstrating the efficiency of this method. While this data is not specific to this compound, it provides a strong indication of the expected outcomes.

EntryAmineProductReaction Time (min)Yield (%)
1AnilineN-Phenylbenzenesulfonamide1092
2BenzylamineN-Benzylbenzenesulfonamide595
3Morpholine4-(Phenylsulfonyl)morpholine794
4Piperidine1-(Phenylsulfonyl)piperidine596
5CyclohexylamineN-Cyclohexylbenzenesulfonamide1089

This is a representative table based on literature for similar reactions. Actual yields and reaction times may vary for the synthesis starting from this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis and purification of N-substituted-4-(methylcarbamoyl)benzenesulfonamides.

experimental_workflow reagents 1. Reagent Preparation - this compound - Amine - Base - Solvent reaction 2. Microwave Reaction - Combine reagents in microwave vial - Irradiate at set temperature and time reagents->reaction workup 3. Aqueous Workup - Quench with water - Extract with organic solvent reaction->workup purification 4. Purification - Dry and concentrate organic phase - Flash column chromatography workup->purification characterization 5. Product Characterization - NMR - Mass Spectrometry purification->characterization

Caption: Experimental workflow for sulfonamide synthesis.

Signaling Pathway/Reaction Mechanism

The reaction proceeds through a nucleophilic substitution mechanism at the sulfonyl group.

reaction_mechanism sulfonyl_chloride This compound intermediate Tetrahedral Intermediate sulfonyl_chloride->intermediate Nucleophilic Attack amine Amine (R1R2NH) amine->intermediate product Sulfonamide Product intermediate->product Chloride Elimination hcl HCl

Caption: Reaction mechanism for sulfonamide formation.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient method for the preparation of N-substituted-4-(methylcarbamoyl)benzenesulfonamides. The protocols and data presented here provide a solid foundation for researchers to rapidly synthesize diverse libraries of these valuable compounds for further investigation in drug discovery and development programs. The significant reduction in reaction times and the potential for high yields make this an attractive alternative to conventional synthetic methods.

References

Troubleshooting & Optimization

minimizing hydrolysis of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize hydrolysis during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The primary concern is its high reactivity towards water. This compound is a moisture-sensitive compound that readily undergoes hydrolysis.[1] Contact with water or moist air leads to the decomposition of the sulfonyl chloride into the corresponding 4-(methylcarbamoyl)benzenesulfonic acid, rendering it inactive for its intended sulfonylation reactions.[2][3]

Q2: What are the tell-tale signs of hydrolysis in my reaction?

A2: You may suspect hydrolysis if you observe one or more of the following:

  • Low or No Product Yield: The most obvious sign is a poor yield of your desired sulfonamide product, with the potential recovery of your starting nucleophile (e.g., amine).

  • Inconsistent Results: Unexplained variability between reaction batches often points to differing levels of moisture contamination.

  • Formation of a Precipitate: The resulting sulfonic acid may have different solubility characteristics than your reactants or products, potentially leading to precipitation.

  • Changes in pH: Hydrolysis produces sulfonic acid and hydrochloric acid, which will decrease the pH of an unbuffered reaction mixture.

  • Unexpected Byproducts: Analytical techniques like TLC, LC-MS, or NMR may show a prominent peak corresponding to the mass or spectral signature of 4-(methylcarbamoyl)benzenesulfonic acid.[4]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain its integrity, the compound must be stored under strict anhydrous conditions. The recommended storage is in a tightly sealed container in a dry, cool, and well-ventilated area.[1][5] For long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is highly advised to prevent exposure to atmospheric moisture.[1][4]

Q4: Can I use protic solvents like ethanol or methanol for my reaction?

A4: It is strongly discouraged. Protic solvents contain hydroxyl (-OH) groups that can act as nucleophiles and react with the sulfonyl chloride, leading to the formation of sulfonate esters as byproducts. This side reaction competes with your desired reaction and is mechanistically similar to hydrolysis. Always use high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene.[6][7]

Q5: Why is an acid scavenger necessary in my reaction?

A5: The reaction between a sulfonyl chloride and a nucleophile (like an amine) releases one equivalent of hydrochloric acid (HCl). This acidic byproduct can catalyze the hydrolysis of the remaining unreacted sulfonyl chloride.[4] An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, should be added to the reaction mixture to neutralize the HCl as it is formed.[4]

Troubleshooting Guide: Minimizing Hydrolysis During Reactions

This guide provides solutions to common problems encountered when using this compound.

Problem / Observation Potential Cause Recommended Solution
Low or no yield of the desired sulfonamide product. Hydrolysis of the sulfonyl chloride starting material. 1. Ensure Rigorous Anhydrous Conditions: Oven-dry or flame-dry all glassware before use. Use anhydrous grade solvents and reagents. Conduct the entire experiment under a dry, inert atmosphere (Nitrogen or Argon).[1][4]
Reaction is sluggish or stalls. Inefficient scavenging of generated HCl. 2. Use an Appropriate Acid Scavenger: Add at least 1.1 to 1.5 equivalents of a dry, non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture before adding the sulfonyl chloride.[4]
Formation of multiple byproducts. Reaction temperature is too high, promoting side reactions. 3. Maintain Low Temperature: Dissolve your amine/nucleophile and base in the anhydrous solvent and cool the mixture to 0 °C in an ice bath before slowly adding the sulfonyl chloride solution.[8]
Yields are inconsistent between batches. Variable moisture content in reagents or atmosphere. 4. Standardize Procedures: Always use freshly opened anhydrous solvents or solvents dried over molecular sieves. Handle the sulfonyl chloride quickly in an inert atmosphere glovebox if possible.
Difficulty isolating the product from a solid byproduct. Precipitation of the sulfonic acid hydrolysis product. 5. Optimize Workup: If hydrolysis is suspected, a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup can help remove the acidic sulfonic acid byproduct by converting it to its more water-soluble salt.

Data Presentation: Factors Influencing Sulfonyl Chloride Stability

Parameter Condition Observation / Effect on Stability Reference
pH pH 4.0 (at 25 °C)Rapid Hydrolysis: Half-life of ~2.2 minutes.[3]
pH 7.0 (at 25 °C)Rapid Hydrolysis: Half-life of ~2.2 minutes.[3]
pH 9.0 (at 25 °C)Rapid Hydrolysis: Half-life of ~2.6 minutes.[3]
Temperature Low Temperature (e.g., 0-5 °C)Reduces the rate of both the desired reaction and hydrolysis. Crucial for controlling the highly exothermic hydrolysis reaction.[8][8]
Elevated Temperature (e.g., > 60 °C)Significantly accelerates hydrolysis and potential decomposition.[9]
Solvent Aprotic (DCM, THF, Acetonitrile)Ideal for reactions, as they do not react with the sulfonyl chloride.[6][7]
Protic (Water, Alcohols)Reacts to form sulfonic acids or sulfonate esters. Water is extremely detrimental.[3][10]
Atmosphere Inert (Nitrogen, Argon)Prevents contact with atmospheric moisture, preserving the reagent.[1][4]
AirContains variable amounts of moisture, which will readily hydrolyze the sulfonyl chloride.[1]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis with Minimized Hydrolysis

This protocol describes a standard method for reacting this compound with a primary or secondary amine.

1. Preparation:

  • Oven-dry or flame-dry all glassware (round-bottom flask, dropping funnel, condenser) and allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Ensure all solvents (e.g., Dichloromethane) and reagents (e.g., triethylamine) are of anhydrous grade.

2. Reaction Setup:

  • Under an inert atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane to the reaction flask.

  • Add triethylamine (1.2 eq.) to the mixture.

  • Cool the flask to 0 °C using an ice-water bath.

3. Reagent Addition:

  • In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous dichloromethane.

  • Transfer this solution to a dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 30-60 minutes. A slow addition rate is critical to control the exotherm.

4. Reaction and Monitoring:

  • After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

5. Workup and Purification:

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization as required.

Protocol 2: Analytical Method to Detect Hydrolysis using HPLC

This method can be used to assess the purity of the starting material or to quantify the extent of hydrolysis in a reaction mixture.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the solid starting material in the mobile phase or acetonitrile and filter through a 0.45 µm syringe filter before injection.

  • Analysis: The hydrolyzed product, 4-(methylcarbamoyl)benzenesulfonic acid, is significantly more polar than the parent sulfonyl chloride and will therefore have a much shorter retention time on a reverse-phase column. The presence of an early-eluting peak not present in a pure standard is indicative of hydrolysis.

Visualizations

Hydrolysis_vs_Sulfonylation Figure 1: Competing Reaction Pathways Start 4-(Methylcarbamoyl)benzene-1- sulfonyl chloride Desired_Product Desired Product: N-Substituted Sulfonamide Start->Desired_Product Desired Reaction (Anhydrous Conditions) Hydrolysis_Product Side Product: 4-(Methylcarbamoyl)benzene- sulfonic Acid Start->Hydrolysis_Product Hydrolysis (Moisture Present) Amine Primary/Secondary Amine (R₂NH) Amine->Desired_Product Water Water (H₂O) (Contaminant) Water->Hydrolysis_Product

Caption: Competing reaction pathways for the sulfonyl chloride.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Start: Low Product Yield or Reaction Failure Q1 Were all glassware and reagents anhydrous? Start->Q1 A1_Yes Was the reaction run under an inert atmosphere (N₂/Ar)? Q1->A1_Yes Yes A1_No Solution: Oven/flame-dry glassware. Use anhydrous-grade solvents. Re-run experiment. Q1->A1_No No Q2 Was an acid scavenger (e.g., TEA) used? A1_Yes->Q2 Yes A1_No_2 Solution: Use a N₂/Ar manifold or balloon to protect the reaction from atmospheric moisture. A1_Yes->A1_No_2 No A2_Yes Was the sulfonyl chloride added slowly at 0 °C? Q2->A2_Yes Yes A2_No Solution: Add 1.2 eq. of dry triethylamine or pyridine. Re-run experiment. Q2->A2_No No A2_No_2 Solution: Maintain low temperature during addition to control exotherm and minimize side reactions. A2_Yes->A2_No_2 No End If issues persist, verify purity of starting sulfonyl chloride using HPLC or NMR. A2_Yes->End Yes

Caption: A logical workflow for diagnosing hydrolysis issues.

References

Technical Support Center: Purification of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride from its starting materials.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low or No Yield of Purified Product After Work-up

Potential Cause Troubleshooting Step
Product Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is highly water-soluble and will be lost in the aqueous phase during extraction.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Work quickly during the aqueous work-up and minimize contact time with water. Perform extractions with cold brine to reduce the solubility of the product in the aqueous layer.
Incomplete Reaction: The synthesis of the sulfonyl chloride from the corresponding aniline may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adjusting the stoichiometry of the reagents.
Product Decomposition: Sulfonyl chlorides can be unstable under certain conditions (e.g., high temperatures, prolonged exposure to silica gel).Avoid excessive heating during solvent removal. If using column chromatography, do not leave the product on the column for an extended period. Consider using a less acidic grade of silica gel.

Issue 2: Presence of Starting Material (4-(methylcarbamoyl)aniline) in the Purified Product

Potential Cause Troubleshooting Step
Incomplete Reaction: As mentioned above, the reaction may not have reached completion.Optimize reaction conditions (time, temperature, reagent stoichiometry).
Inefficient Extraction: The starting aniline may not have been fully removed during the aqueous work-up.Wash the organic layer with an acidic solution (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous phase.
Co-elution during Chromatography: The starting material and product may have similar retention factors in the chosen eluent system.Adjust the polarity of the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. Monitor fractions carefully by TLC.
Co-precipitation during Recrystallization: The starting material may have precipitated along with the product.Choose a recrystallization solvent system where the starting material is significantly more soluble than the product at all temperatures. A two-solvent recrystallization system might be effective.

Issue 3: Oily Product Instead of a Crystalline Solid

Potential Cause Troubleshooting Step
Presence of Impurities: Impurities can lower the melting point and prevent crystallization.Further purify the product using column chromatography.
Residual Solvent: Trapped solvent can result in an oily product.Dry the product under high vacuum for an extended period.
Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include mixtures of hexanes and ethyl acetate, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common synthetic route involves the diazotization of 4-(methylcarbamoyl)aniline followed by a reaction with a source of sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction). This method can lead to the presence of the starting aniline and various inorganic salts as impurities.

Q2: What are the key physical properties of this compound to consider during purification?

Q3: What is a good starting point for a recrystallization solvent system?

A good starting point for recrystallization would be a solvent mixture where the compound is soluble when hot but sparingly soluble when cold. Based on the polarity of the molecule, a mixture of a more polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes is a good first choice. Toluene could also be an effective single solvent for recrystallization.

Q4: What eluent system should I use for flash column chromatography?

A gradient elution is often most effective. A starting point would be a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present and should be determined by TLC analysis first.

Q5: How can I monitor the purity of my this compound?

Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity. For the similar compound 4-(methylsulfonyl)benzene-1-sulfonyl chloride, the melting point is in the range of 165-169 °C[1].

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene or an ethyl acetate/hexanes mixture).

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Quantitative Data Summary

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios)Notes
Flash Column ChromatographyHexanes:Ethyl Acetate (Gradient from 95:5 to 70:30)Adjust gradient based on TLC analysis.
RecrystallizationTolueneSingle solvent recrystallization.
RecrystallizationEthyl Acetate / HexanesTwo-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then reheat to clarify and cool.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Aqueous_Workup Aqueous Work-up (Extraction with organic solvent) Crude_Product->Aqueous_Workup Drying Drying of Organic Layer (e.g., with MgSO4) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Choice Choice of Purification Method Solvent_Removal->Purification_Choice Column_Chromatography Flash Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Mainly one impurity Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product TLC TLC Pure_Product->TLC NMR NMR Pure_Product->NMR HPLC HPLC Pure_Product->HPLC Melting_Point Melting Point Pure_Product->Melting_Point

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_impurities Impurity Profile cluster_solutions Purification Strategy cluster_outcome Outcome Start Impure Product Check_TLC Analyze by TLC Start->Check_TLC Starting_Material Starting Material Present? Check_TLC->Starting_Material One major impurity spot Multiple_Spots Multiple Impurity Spots? Check_TLC->Multiple_Spots Multiple spots Acid_Wash Perform Acidic Wash Starting_Material->Acid_Wash Yes Recrystallize Recrystallize Starting_Material->Recrystallize No Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Acid_Wash->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product Column_Chromatography->Pure_Product

Caption: Troubleshooting logic for the purification of the target compound based on TLC analysis.

References

side reactions of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent commonly used in organic synthesis. Its primary application is in the preparation of sulfonamides through the reaction with primary or secondary amines.[1] Sulfonamides are an important class of compounds with a wide range of biological activities, making them valuable in drug discovery and development.

Q2: What are the most common nucleophiles used in reactions with this compound?

The most common nucleophiles are primary and secondary amines, which react to form N-substituted sulfonamides. Alcohols can also be used as nucleophiles to form sulfonate esters. Water is a competing nucleophile that leads to the hydrolysis of the sulfonyl chloride.

Q3: What are the major side reactions to consider when using this reagent?

The primary side reactions include:

  • Hydrolysis: Reaction with water to form the corresponding sulfonic acid, 4-(methylcarbamoyl)benzenesulfonic acid. This is often the most significant side reaction.[2][3]

  • Polysulfonylation: In the case of primary amines, a second sulfonylation can occur on the nitrogen atom of the initially formed sulfonamide, leading to a bis-sulfonated product. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is not carefully controlled.[3]

  • Reaction with other nucleophilic functional groups: If the substrate contains other nucleophilic groups (e.g., hydroxyl, thiol), these may also react with the sulfonyl chloride.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Sulfonamide

Symptoms:

  • The isolated yield of the target sulfonamide is significantly lower than expected.

  • The major byproduct is identified as 4-(methylcarbamoyl)benzenesulfonic acid.

Possible Causes:

  • Hydrolysis of the sulfonyl chloride: This is the most common cause of low yields. The presence of water in the reaction mixture will lead to the formation of the corresponding sulfonic acid.[2][4]

  • Incomplete reaction: The reaction may not have gone to completion.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can lead to reduced yields.

Solutions:

Recommended SolutionDetailed Steps
Ensure Anhydrous Conditions - Use anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves.- Dry all glassware in an oven before use.- Use a dry, inert atmosphere (e.g., nitrogen or argon) for the reaction.
Control Reaction Temperature - Add the sulfonyl chloride to the amine solution at a low temperature, typically 0 °C, to control the exothermic reaction and minimize side reactions.[2]
Optimize Base Selection - Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The base should be dry.
Monitor Reaction Progress - Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials.
Issue 2: Formation of Multiple Products

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.

  • Isolation of a byproduct with a higher molecular weight than the expected sulfonamide.

Possible Causes:

  • Polysulfonylation of primary amines: The initially formed sulfonamide can react with another molecule of the sulfonyl chloride.

  • Reaction with other functional groups: The sulfonyl chloride may be reacting with other nucleophilic sites on the starting material.

Solutions:

Recommended SolutionDetailed Steps
Control Stoichiometry - Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine).- Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[2]
Protecting Groups - If the substrate contains other sensitive functional groups (e.g., alcohols), consider using appropriate protecting groups before carrying out the sulfonylation reaction.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Primary or Secondary Amine

This protocol provides a general procedure for the reaction of this compound with an amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or pyridine (dry)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

While specific quantitative data for side reactions of this compound is not extensively available in the literature, the following table summarizes the expected trend of side product formation based on general principles of sulfonyl chloride reactivity.

NucleophilePrimary ProductMajor Side ProductConditions Favoring Side Product
Primary Amine N-Alkyl-4-(methylcarbamoyl)benzenesulfonamideBis-sulfonamideExcess sulfonyl chloride, high temperature
Secondary Amine N,N-Dialkyl-4-(methylcarbamoyl)benzenesulfonamide4-(Methylcarbamoyl)benzenesulfonic acidPresence of water
Alcohol Alkyl 4-(methylcarbamoyl)benzenesulfonate4-(Methylcarbamoyl)benzenesulfonic acidPresence of water
Water -4-(Methylcarbamoyl)benzenesulfonic acid-

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_nucleophiles Nucleophiles reagent This compound product Desired Sulfonamide/Sulfonate Ester reagent->product Reaction with Amine/Alcohol hydrolysis_product 4-(Methylcarbamoyl)benzenesulfonic acid (Hydrolysis Side Product) reagent->hydrolysis_product Reaction with Water (Hydrolysis) amine Primary/Secondary Amine (R₂NH) alcohol Alcohol (ROH) water Water (H₂O) polysulfonylation_product Bis-sulfonamide (Side Product with Primary Amines) product->polysulfonylation_product Further reaction with reagent (Primary Amines)

Caption: Reaction pathways of this compound.

Experimental Workflow for Sulfonamide Synthesis

G start Start: Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl react React at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl->react quench Quench Reaction with Water react->quench extract Workup: Aqueous Washes quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Recrystallization or Chromatography) dry->purify end End: Isolated Sulfonamide purify->end

Caption: General experimental workflow for sulfonamide synthesis.

Troubleshooting Logic for Low Product Yield

G start Low Yield of Desired Product check_hydrolysis Is the main byproduct the sulfonic acid? start->check_hydrolysis hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No check_hydrolysis->hydrolysis_no No check_completion Did the starting material fully react? completion_no No check_completion->completion_no No completion_yes Yes check_completion->completion_yes Yes solution_hydrolysis Improve Anhydrous Conditions: - Dry solvents & glassware - Use inert atmosphere hydrolysis_yes->solution_hydrolysis hydrolysis_no->check_completion solution_completion Optimize Reaction: - Increase reaction time - Check reagent quality completion_no->solution_completion other_issues Consider other side reactions (e.g., polysulfonylation) or purification losses completion_yes->other_issues

Caption: Troubleshooting flowchart for low yield in sulfonamide synthesis.

References

Technical Support Center: Improving Sulfonamide Synthesis Yield with 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sulfonamides using 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of sulfonamides using this compound?

A1: The general reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Which bases are recommended for this reaction?

A2: Common bases include tertiary amines like triethylamine (TEA) and pyridine. Inorganic bases such as potassium carbonate or sodium carbonate can also be used, particularly in biphasic or aqueous systems.[1][2] The choice of base can influence the reaction rate and side product formation.

Q3: What solvents are suitable for this synthesis?

A3: Anhydrous aprotic solvents are generally preferred to minimize the hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[3] For reactions with inorganic bases, a two-phase system or an aqueous medium might be employed.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials (amine and sulfonyl chloride) from the sulfonamide product. Staining with potassium permanganate or visualization under UV light can be used for detection.

Q5: What are the primary safety precautions when handling this compound?

A5: this compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Sulfonamide
Possible Cause Recommended Solution
Hydrolysis of this compound Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine and base are dry. Sulfonyl chlorides are highly susceptible to hydrolysis, which leads to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[4][5]
Low Reactivity of the Amine For less nucleophilic amines (e.g., anilines with electron-withdrawing groups or sterically hindered amines), increasing the reaction temperature or using a more polar solvent like DMF may be beneficial. A stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could also be considered.
Inappropriate Stoichiometry Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the sulfonyl chloride. Ensure accurate measurement of all reagents.
Suboptimal Base If using a tertiary amine base like triethylamine, ensure it is freshly distilled and dry. The choice of base can be critical; for some reactions, pyridine or an inorganic base like K₂CO₃ may provide better results.[1][2]
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Recommended Solution
Bis-sulfonylation of Primary Amines This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. To minimize this, add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine at a low temperature (e.g., 0 °C). Using a slight excess of the primary amine can also help.
Reaction with Solvent Some solvents can react with the sulfonyl chloride under certain conditions. Ensure the chosen solvent is inert to the reaction conditions.
Degradation of Starting Material or Product If the reaction requires elevated temperatures, prolonged heating can lead to degradation. Monitor the reaction closely and stop it once the starting material is consumed.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Removal of Excess Amine If a water-soluble amine was used in excess, an acidic wash (e.g., with 1M HCl) of the organic layer during work-up will protonate and extract the excess amine into the aqueous layer.
Removal of the Sulfonic Acid Byproduct The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride can be removed by a basic wash (e.g., with saturated NaHCO₃ solution) during the work-up. The sulfonamide is typically much less acidic and will remain in the organic layer.
Product is an Oil or Difficult to Crystallize If recrystallization is challenging, column chromatography on silica gel is an effective purification method. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
Co-precipitation of Salts Ensure all salts (e.g., triethylammonium chloride) are removed during the aqueous work-up by washing the organic layer thoroughly with water and brine.

Experimental Protocols

General Protocol for Sulfonamide Synthesis with Triethylamine as Base
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

General Protocol for Sulfonamide Synthesis with Pyridine as Base
  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol) in pyridine (5 mL).

  • Reaction: Cool the solution to 0 °C. Add this compound (1.1 mmol) portion-wise to the stirring solution.

  • Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl to pH ~2.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent.

Data Presentation

Table 1: Illustrative Yields for the Reaction of this compound with Various Amines *

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePyridineDCMRT1285-95
4-MethoxyanilineTriethylamineTHFRT890-98
BenzylamineTriethylamineDCM0 to RT688-96
MorpholineK₂CO₃Acetonitrile501280-90
DiethylamineTriethylamineDCM0 to RT475-85

*Note: These are representative yields based on general sulfonamide synthesis literature and may vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve amine and base in anhydrous solvent prep2 Cool solution to 0 °C prep1->prep2 react2 Add sulfonyl chloride solution dropwise prep2->react2 react1 Prepare solution of this compound react1->react2 react3 Stir at room temperature and monitor by TLC react2->react3 workup1 Quench reaction and perform aqueous washes (acid, base, brine) react3->workup1 workup2 Dry organic layer and concentrate workup1->workup2 purify1 Recrystallization or Column Chromatography workup2->purify1 purify2 Characterize pure sulfonamide purify1->purify2

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_yield start Low Sulfonamide Yield cause1 Hydrolysis of Sulfonyl Chloride? start->cause1 cause2 Low Amine Reactivity? start->cause2 cause3 Suboptimal Reaction Conditions? start->cause3 solution1 Use anhydrous conditions (dry glassware, solvents, reagents) cause1->solution1 Yes solution2 Increase temperature Use polar aprotic solvent (DMF) Use stronger base cause2->solution2 Yes solution3 Optimize base (e.g., pyridine) Adjust stoichiometry Increase reaction time cause3->solution3 Yes

References

troubleshooting failed reactions of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride in their experiments.

Troubleshooting Failed Reactions

Low or no yield of the desired sulfonamide product is a common issue. This guide addresses potential causes and provides systematic solutions to troubleshoot failed reactions.

Problem 1: Low or No Product Formation

Possible Cause 1: Degradation of this compound due to Hydrolysis

Sulfonyl chlorides are highly susceptible to hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid, which is unreactive towards amines. This is a primary cause of failed sulfonamide synthesis.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried under vacuum before use. Solvents must be anhydrous. Use freshly opened bottles of solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Amine Purity: Ensure the amine reactant is free of water.

Possible Cause 2: Inadequate Base

A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a suitable base, the HCl can protonate the amine nucleophile, rendering it unreactive.

Solutions:

  • Choice of Base: Use a non-nucleophilic base such as pyridine or triethylamine. For reactions in aqueous media, an inorganic base like sodium carbonate can be effective.[1]

  • Stoichiometry: Use at least one equivalent of the base. For less nucleophilic amines or when the amine is used as its hydrochloride salt, two or more equivalents of the base may be necessary.

  • Order of Addition: Typically, the sulfonyl chloride is added slowly to a solution of the amine and the base to maintain a basic environment throughout the reaction.

Possible Cause 3: Low Reactivity of the Amine

Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly or not at all under standard conditions.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also promote side reactions and decomposition. Monitor the reaction closely by TLC.

  • Use a More Forcing Solvent: Switching to a higher-boiling point solvent might be beneficial.

  • Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24 hours) and monitor its progress.

Problem 2: Formation of Multiple Products/Impurities

Possible Cause 1: Side Reactions of the Sulfonyl Chloride

Besides hydrolysis, sulfonyl chlorides can undergo other side reactions, especially at elevated temperatures.

Solutions:

  • Control Reaction Temperature: Maintain the recommended reaction temperature. For highly reactive amines, cooling the reaction mixture (e.g., to 0 °C) during the addition of the sulfonyl chloride can minimize side product formation.

Possible Cause 2: Instability of the Methylcarbamoyl Group

While generally stable, the methylcarbamoyl group could potentially be susceptible to hydrolysis or other transformations under harsh basic or acidic conditions, or at high temperatures.

Solutions:

  • Mild Reaction Conditions: Use the mildest possible conditions (e.g., lower temperature, weaker base) that still afford the desired product.

  • pH Control during Workup: During the aqueous workup, avoid strongly acidic or basic conditions if the product shows instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of failure in sulfonamide synthesis using this compound?

A1: The most common reason for failed reactions is the hydrolysis of the sulfonyl chloride due to the presence of moisture.[2] It is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

Q2: What is the role of a base in the reaction, and which one should I use?

A2: A base is required to neutralize the HCl produced during the reaction. This prevents the protonation and deactivation of the amine nucleophile. Pyridine and triethylamine are commonly used organic bases. For reactions in aqueous systems, sodium carbonate is a suitable choice.[1]

Q3: My amine is a hydrochloride salt. How should I adjust the reaction conditions?

A3: If your amine is a hydrochloride salt, you will need to add an additional equivalent of base to neutralize the HCl salt and liberate the free amine before it can react with the sulfonyl chloride. Therefore, at least two equivalents of base are recommended.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting materials (the amine and the sulfonyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q5: What are the typical purification methods for the resulting sulfonamide?

A5: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is not effective, column chromatography on silica gel is a common alternative.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of sulfonamides from arenesulfonyl chlorides and amines, based on analogous compounds. These should be considered as starting points for optimization.

ParameterPrimary AminesSecondary Amines
Temperature 0 °C to room temperatureRoom temperature to 50 °C
Reaction Time 1 - 6 hours6 - 24 hours
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), PyridineDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile
Base Pyridine, Triethylamine (1.1 - 2.0 eq.)Pyridine, Triethylamine (1.1 - 2.0 eq.)
Typical Yields 70 - 95%50 - 85%

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides in an Organic Solvent

This protocol is suitable for most primary and secondary amines.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent.

  • Monitoring: Allow the reaction to warm to room temperature and stir for the recommended time (see table above), monitoring the progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Procedure for Less Reactive Amines
  • Preparation: Follow step 1 from Protocol 1.

  • Reaction: After the addition of the sulfonyl chloride at 0 °C, allow the reaction to warm to room temperature and then gently heat to 40-50 °C.

  • Monitoring and Workup: Monitor the reaction by TLC until the starting amine is consumed. Follow steps 4-6 from Protocol 1 for workup, isolation, and purification.

Visualized Workflows and Pathways

TroubleshootingWorkflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions hydrolysis Suspect Sulfonyl Chloride Hydrolysis check_reagents->hydrolysis Moisture present? base_issue Suspect Inadequate Base check_conditions->base_issue Base stoichiometry/strength? amine_reactivity Suspect Low Amine Reactivity check_conditions->amine_reactivity Sterically hindered/e- deficient amine? use_anhydrous Use Anhydrous Solvents & Inert Atmosphere hydrolysis->use_anhydrous increase_base Increase Base Equivalents (>2 eq.) base_issue->increase_base increase_temp Increase Temperature & Reaction Time amine_reactivity->increase_temp success Successful Reaction use_anhydrous->success increase_base->success increase_temp->success

Caption: Troubleshooting workflow for failed sulfonamide synthesis.

Signaling_Pathway reagents Amine (R-NH2) + this compound intermediate Reaction Intermediate reagents->intermediate side_reaction Hydrolysis reagents->side_reaction Trace H2O base Base (e.g., Pyridine) base->intermediate product Desired Sulfonamide intermediate->product byproduct Protonated Base (e.g., Pyridinium Chloride) intermediate->byproduct sulfonic_acid 4-(Methylcarbamoyl)benzenesulfonic acid side_reaction->sulfonic_acid h2o Water (H2O) h2o->side_reaction

Caption: General reaction pathway for sulfonamide formation.

References

optimizing reaction temperature for 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and amines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sulfonamides from this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor quality of sulfonyl chloride Hydrolysis of the sulfonyl chloride to sulfonic acid can occur with exposure to moisture. It is recommended to use the reagent from a freshly opened bottle or to check the purity of the starting material.
Insufficiently reactive amine For electron-poor or sterically hindered amines, the reaction rate at room temperature may be very slow. Consider increasing the reaction temperature incrementally (e.g., to 50 °C or 70 °C) and monitor the reaction progress by TLC.[1]
Inadequate base A non-nucleophilic organic base such as pyridine or triethylamine is crucial to neutralize the HCl byproduct.[2] Ensure at least one equivalent of base is used. For less nucleophilic amines, a stronger base or a different solvent/base combination might be necessary.
Reaction temperature too low While starting the reaction at 0 °C is standard to control the initial exotherm, some reactions require thermal energy to proceed to completion. After the initial addition, allow the reaction to warm to room temperature and, if necessary, heat to 50-70 °C.[3]

Issue 2: Presence of Impurities and Side Products

Potential Cause Recommended Solution
Hydrolysis of sulfonyl chloride This is a common side reaction if moisture is present. Ensure all glassware is thoroughly dried and use anhydrous solvents. The resulting sulfonic acid can complicate purification.
Formation of a double-sulfonated product (for primary amines) This can occur if the reaction conditions are not carefully controlled. Slow, dropwise addition of the sulfonyl chloride to the amine solution helps maintain a low concentration of the sulfonyl chloride and minimizes this side reaction.
Unreacted starting materials If the reaction has not gone to completion, you will see starting materials in your crude product. Confirm reaction completion with TLC before workup. If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Degradation at high temperatures Excessive heat can lead to the decomposition of reactants or products. If you are heating the reaction, use the lowest effective temperature and monitor for the appearance of new, unidentified spots on the TLC plate.

Issue 3: Difficulties in Product Purification

Potential Cause Recommended Solution
Co-precipitation of base hydrochloride salt The hydrochloride salt of your amine base (e.g., pyridinium hydrochloride) can sometimes co-precipitate with your product. Ensure a thorough aqueous workup, including washes with dilute acid (to remove excess amine and base) and saturated sodium bicarbonate (to remove any acidic impurities), to remove these salts.
Product is highly soluble in the workup solvent If your product has some water solubility, you may be losing it during the aqueous workup. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with your organic solvent.
Difficulty in crystallization If you are purifying by recrystallization and the product oils out, try using a different solvent system, adding the anti-solvent more slowly, or scratching the inside of the flask to induce crystallization.
Streaking on silica gel chromatography The sulfonamide proton can be acidic, leading to streaking on silica gel. Adding a small amount of a modifier, such as 1% triethylamine or acetic acid, to your eluent can often resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the reaction of this compound with a primary aliphatic amine?

A1: The optimal temperature depends on the reactivity of the amine. A general approach is to start the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to a solution of the amine and a base (like pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane). After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours (e.g., 6-18 hours).[4] For many primary aliphatic amines, this is sufficient. If the reaction is sluggish, it can be gently heated to 40-50 °C.

Q2: How does the optimal temperature change for a less reactive amine, such as an electron-deficient aniline?

A2: Electron-deficient anilines are less nucleophilic and generally require more forcing conditions. While the initial setup at 0 °C is still recommended for controlled addition, heating the reaction mixture is often necessary. Temperatures in the range of 50-75 °C may be required to achieve a reasonable reaction rate and yield.[1] It is crucial to monitor the reaction by TLC to avoid decomposition at elevated temperatures.

Q3: What are the signs that my reaction temperature is too high?

A3: The most common sign of an excessively high reaction temperature is the appearance of multiple new spots on a TLC analysis of the reaction mixture, often with charring or darkening of the solution. This indicates decomposition of the starting materials or the desired product. This can lead to a lower isolated yield of the pure sulfonamide.

Q4: Can I run the reaction at sub-ambient temperatures (e.g., below 0 °C)?

A4: While starting the addition at 0 °C is common, running the entire reaction at very low temperatures is generally not necessary and can significantly slow down the reaction rate, leading to very long reaction times or incomplete conversion. For a specific reaction, lowering the temperature to 0 °C resulted in a reduced yield.[5]

Q5: Is it necessary to use a base in this reaction?

A5: Yes, a base is essential. The reaction of an amine with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl). This will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the HCl as it is formed.[2]

Data Presentation: Illustrative Reaction Conditions

The following tables provide illustrative data on the effect of temperature on the reaction of this compound with representative amines. Note: This data is representative and intended for guidance. Actual results may vary.

Table 1: Reaction with a Primary Aliphatic Amine (e.g., Propylamine)

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
102465Slow reaction, incomplete conversion
2Room Temperature (~25)1292Clean reaction, good yield
350490Faster reaction, slight increase in impurities
480275Significant decomposition observed

Table 2: Reaction with a Secondary Aliphatic Amine (e.g., Diethylamine)

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
102455Very slow reaction
2Room Temperature (~25)1888Clean reaction
350691Optimal conditions for speed and yield
480370Some decomposition noted

Table 3: Reaction with an Aniline (e.g., 4-Methoxyaniline)

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature (~25)2440Incomplete conversion
2501285Good conversion, clean reaction
375682Faster reaction, minor side products
41004< 60Significant decomposition

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-(methylcarbamoyl)benzenesulfonamide at Room Temperature

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol 2: Procedure for Less Reactive Amines Requiring Heating

  • Reaction Setup & Addition: Follow steps 1-4 from Protocol 1.

  • Heating: After the dropwise addition is complete and the mixture has stirred at room temperature for 30 minutes, attach a reflux condenser. Heat the reaction mixture to the desired temperature (e.g., 50 °C) using an oil bath.

  • Reaction Monitoring: Stir at this temperature for 4-12 hours, monitoring the reaction progress by TLC until the starting amine is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and follow steps 6-8 from Protocol 1.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup_amine Dissolve Amine (1.0 eq) and Pyridine (1.2 eq) in DCM cool Cool Amine Solution to 0 °C setup_amine->cool setup_sulfonyl Dissolve Sulfonyl Chloride (1.1 eq) in DCM add Add Sulfonyl Chloride Solution Dropwise setup_sulfonyl->add cool->add stir Stir and Warm to Room Temperature add->stir heat Optional: Heat to 50-75 °C for less reactive amines stir->heat if needed wash Aqueous Wash (HCl, NaHCO3, Brine) stir->wash heat->wash dry Dry (MgSO4) and Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure Sulfonamide Product purify->product

Caption: General experimental workflow for sulfonamide synthesis.

Troubleshooting_Tree start Low or No Yield q1 Is the amine sterically hindered or electron-poor? start->q1 a1_yes Increase Reaction Temperature (e.g., 50-75 °C) q1->a1_yes Yes a1_no Check Reagent Quality and Reaction Setup q1->a1_no No q2 Are starting materials and solvents anhydrous? a1_no->q2 a2_yes Check Base Stoichiometry (>=1.2 eq) q2->a2_yes Yes a2_no Dry Solvents and Use Fresh Reagents q2->a2_no No

Caption: Decision tree for troubleshooting low product yield.

References

removal of unreacted 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride from product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in my reaction mixture when using this compound?

A1: Besides your desired product, common impurities include unreacted this compound and its hydrolysis product, 4-(methylcarbamoyl)benzenesulfonic acid. The presence of these impurities can complicate downstream processing and affect the purity of your final compound.

Q2: What is the first step I should take to remove unreacted this compound?

A2: The initial and most critical step is to quench the reaction mixture. Quenching deactivates the highly reactive sulfonyl chloride, converting it into a more stable and easily removable form, typically the corresponding sulfonic acid.

Q3: Can I use an aqueous work-up to remove the unreacted sulfonyl chloride and its byproducts?

A3: Yes, an aqueous work-up is a standard and effective method. By carefully adjusting the pH of the aqueous solution, you can selectively extract the impurities. For instance, washing with a basic aqueous solution (like sodium bicarbonate) will deprotonate the sulfonic acid byproduct, rendering it highly water-soluble and facilitating its removal from the organic layer containing your product.

Q4: My product is also acidic/basic. How does this affect the extraction process?

A4: If your product has acidic or basic functionalities, a simple acid-base extraction may not be sufficient, as your product might also be extracted into the aqueous layer. In such cases, alternative purification methods like column chromatography or the use of scavenger resins are recommended.

Q5: What are scavenger resins and how can they help in the purification process?

A5: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules. For removing unreacted sulfonyl chlorides, an amine-functionalized scavenger resin can be used. The resin "scavenges" the excess sulfonyl chloride from the solution. The resin-bound impurity is then easily removed by filtration, leaving your desired product in the solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is contaminated with 4-(methylcarbamoyl)benzenesulfonic acid after aqueous work-up. Incomplete extraction. The pH of the aqueous wash might not have been optimal to fully deprotonate and dissolve the sulfonic acid.Increase the concentration of the basic solution (e.g., use a saturated solution of sodium bicarbonate) or perform multiple extractions. Ensure thorough mixing of the organic and aqueous layers.
Significant loss of product during aqueous extraction. Your product may have some solubility in the aqueous layer, especially if it contains polar functional groups.Minimize the number of aqueous washes or use a saturated brine solution for the final wash to reduce the solubility of your organic product in the aqueous phase ("salting-out" effect).
Column chromatography fails to separate the product from the impurities. The polarity of your product and the impurities might be too similar for effective separation with the chosen solvent system.Screen different solvent systems (eluents) with varying polarities. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Scavenger resin is not effectively removing the unreacted sulfonyl chloride. Insufficient amount of scavenger resin was used, or the reaction time was too short. The resin may also be old or of low quality.Use a larger excess of the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride). Increase the reaction time with the resin and ensure adequate mixing. Use fresh, high-quality resin.

Experimental Protocols

Protocol 1: Quenching and Aqueous Work-up
  • Quenching: Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath. Slowly add an excess of a suitable quenching agent, such as water or a primary/secondary amine (e.g., 5-10 equivalents of butylamine). Stir the mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.

  • Extraction:

    • Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). This will extract the 4-(methylcarbamoyl)benzenesulfonic acid into the aqueous layer.

    • Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification using a Scavenger Resin
  • Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., aminomethylated polystyrene resin).

  • Scavenging:

    • To the crude reaction mixture containing the unreacted sulfonyl chloride, add the scavenger resin (2-3 equivalents based on the initial excess of the sulfonyl chloride).

    • Add a suitable solvent if necessary to ensure mobility.

    • Gently agitate the mixture at room temperature for a specified time (typically 2-16 hours, monitor by TLC or LC-MS for the disappearance of the sulfonyl chloride).

  • Isolation:

    • Filter the mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and the washings.

    • Concentrate the solution under reduced pressure to yield the purified product.

Visual Guides

Removal_Workflow cluster_start Initial Reaction Mixture cluster_quench Quenching Step cluster_workup Purification Options cluster_end Final Product start Product + Unreacted 4-(Methylcarbamoyl)benzene- 1-sulfonyl chloride quench Add Quenching Agent (e.g., Water, Amine) start->quench Deactivation aqueous_workup Aqueous Work-up (Base Extraction) quench->aqueous_workup Option 1 scavenger_resin Scavenger Resin (Amine-functionalized) quench->scavenger_resin Option 2 chromatography Column Chromatography quench->chromatography Option 3 end_product Purified Product aqueous_workup->end_product scavenger_resin->end_product chromatography->end_product

Caption: Workflow for the removal of unreacted sulfonyl chloride.

Aqueous_Workup_Chemistry cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Basic) product Desired Product (R-SO2-NR'R'') product->product Remains in Organic Layer sulfonic_acid_salt 4-(Methylcarbamoyl)benzenesulfonate Salt (Water Soluble) sulfonic_acid_salt->sulfonic_acid_salt Remains in Aqueous Layer unreacted_sulfonyl_chloride Unreacted Sulfonyl Chloride + H2O (Quench) sulfonic_acid 4-(Methylcarbamoyl)benzenesulfonic Acid unreacted_sulfonyl_chloride->sulfonic_acid Hydrolysis base + Base (e.g., NaHCO3) sulfonic_acid->base base->sulfonic_acid_salt Deprotonation

Caption: Chemical principle of aqueous work-up for impurity removal.

dealing with poor solubility of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this reagent in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often difficult to dissolve in common organic solvents?

A1: The poor solubility of this compound can be attributed to its crystalline structure. The presence of the methylcarbamoyl and sulfonyl chloride functional groups allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. These forces hold the molecules in a tight crystal lattice, which requires a significant amount of energy to break down and dissolve in a solvent.

Q2: What are the most common side reactions observed when dealing with the poor solubility of this compound?

A2: The primary side reaction is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, which can occur if moisture is present in the reaction setup. When heating to improve solubility, thermal decomposition can also be a concern. In reactions with amines, if the sulfonyl chloride is not fully dissolved, localized high concentrations can lead to the formation of undesired side products.

Q3: Are there any alternative reagents to this compound that offer better solubility?

A3: While direct analogues with significantly improved solubility may be limited, researchers can consider synthesizing the corresponding sulfonyl fluoride. Sulfonyl fluorides are often more stable and can exhibit different solubility profiles. Alternatively, modifying the reaction conditions to accommodate the poor solubility of the chloride is often a more practical approach.

Q4: How can I monitor the progress of a reaction when the starting material is not fully dissolved?

A4: Monitoring heterogeneous reactions can be challenging. Techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used by taking aliquots of the reaction mixture. It is important to ensure that the sample taken is representative of the entire reaction mixture, which can be achieved through vigorous stirring. Quenching a small aliquot and analyzing the soluble portion can provide an indication of product formation.

Troubleshooting Guide

Issue: Low or No Product Yield Due to Poor Solubility

Symptoms:

  • The this compound remains largely as a solid in the reaction mixture.

  • Reaction progress is slow or stalls completely.

  • The desired product is obtained in low yields, with a significant amount of unreacted starting material recovered.

Troubleshooting Workflow:

G start Low/No Yield check_solubility Initial Solubility Check: Is the reagent dissolving at all? start->check_solubility no_dissolution No Dissolution check_solubility->no_dissolution No partial_dissolution Partial Dissolution check_solubility->partial_dissolution Partial solvent_screen Perform a Solvent Screen no_dissolution->solvent_screen increase_temp Increase Reaction Temperature partial_dissolution->increase_temp use_cosolvent Use a Co-solvent System increase_temp->use_cosolvent protocol_1 Follow Protocol 1: Elevated Temperature increase_temp->protocol_1 ptc Consider Phase-Transfer Catalysis use_cosolvent->ptc protocol_2 Follow Protocol 2: Co-solvent System use_cosolvent->protocol_2 protocol_3 Follow Protocol 3: Phase-Transfer Catalysis ptc->protocol_3 solvent_screen->protocol_2 end Improved Yield protocol_1->end protocol_2->end protocol_3->end G start Start add_reagents Add amine and base to solvent start->add_reagents heat_mixture Heat mixture to 40-60 °C add_reagents->heat_mixture add_sulfonyl_chloride Add this compound portion-wise heat_mixture->add_sulfonyl_chloride monitor_reaction Monitor reaction by TLC/HPLC add_sulfonyl_chloride->monitor_reaction cool_down Cool to room temperature monitor_reaction->cool_down workup Aqueous workup and extraction cool_down->workup purify Purify by crystallization or chromatography workup->purify end End purify->end

preventing dimerization of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this reagent in experimental settings, with a primary focus on preventing its dimerization to sulfonic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization of this compound?

A1: The "dimerization" of this compound is more accurately described as the formation of its corresponding sulfonic anhydride. This undesired side reaction occurs when the sulfonyl chloride molecule reacts with its hydrolysis product, 4-(methylcarbamoyl)benzenesulfonic acid. The presence of water or moisture is the primary initiator of this process, as it leads to the initial hydrolysis of the sulfonyl chloride.

Q2: How can I visually identify if sulfonic anhydride has formed in my reaction?

A2: Sulfonic anhydrides are often less soluble than the corresponding sulfonyl chloride and may precipitate from the reaction mixture as a crystalline solid. You might also observe a decrease in the yield of your desired sulfonamide product and the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) analysis.

Q3: What is the ideal storage condition for this compound to maintain its integrity?

A3: To prevent hydrolysis and subsequent side reactions, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is highly recommended for long-term storage.

Q4: Can the base used in the sulfonamide synthesis influence the formation of sulfonic anhydride?

A4: Yes, the choice of base is critical. While a base is necessary to neutralize the HCl generated during the sulfonamide formation, using an aqueous basic solution for the reaction itself can promote the hydrolysis of the sulfonyl chloride, leading to the formation of the sulfonic acid and subsequently the anhydride. It is recommended to use a non-nucleophilic organic base in an anhydrous organic solvent.[1][2]

Q5: Are there any analytical techniques to quantify the amount of sulfonic anhydride impurity?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the purity of the sulfonyl chloride and detecting the presence of the sulfonic anhydride and sulfonic acid impurities.[3][4] ¹H NMR spectroscopy can also be used to assess purity, although it may not easily distinguish between the sulfonyl chloride and the sulfonic acid if not carefully analyzed.[5]

Troubleshooting Guide: Preventing Sulfonic Anhydride Formation

This guide provides solutions to common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of desired sulfonamide and presence of an insoluble precipitate. Formation of sulfonic anhydride due to the presence of moisture.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Reaction temperature is too high, accelerating hydrolysis and side reactions.Maintain the reaction temperature at 0-25 °C. For highly sensitive substrates, consider running the reaction at a lower temperature (e.g., -10 °C to 0 °C).
Use of an aqueous base during the reaction.Use a non-nucleophilic organic base such as triethylamine or pyridine in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6]
Reaction appears sluggish or does not go to completion. Poor solubility of the sulfonyl chloride in the chosen solvent.Use a solvent in which this compound is readily soluble, such as Dichloromethane, Acetone, or Dimethylformamide (DMF).[7]
The starting sulfonyl chloride has degraded due to improper storage.Before use, check the purity of the sulfonyl chloride by TLC or ¹H NMR. If significant degradation is suspected, it is best to use a fresh batch of the reagent.
Difficulty in purifying the final product from unreacted starting material and byproducts. Inefficient workup procedure that allows for post-reaction hydrolysis.Quench the reaction with cold, dilute aqueous acid to neutralize the base and then promptly extract the product into an organic solvent. Wash the organic layer with brine to remove residual water and dry it thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Quantitative Data Summary

Substituent (para-)Relative Hydrolysis Rate (k_rel) at 25°CActivation Energy (Ea) (kJ/mol)
-OCH₃0.370.3
-CH₃0.668.2
-H1.066.5
-Cl2.164.0
-NO₂10.860.2
Data extrapolated from studies on substituted benzenesulfonyl chlorides.[8][9]

Experimental Protocol: Synthesis of N-Benzyl-4-(methylcarbamoyl)benzenesulfonamide

This protocol provides a detailed methodology for the synthesis of a sulfonamide using this compound, with specific steps to minimize the formation of sulfonic anhydride.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a clean, oven-dried round-bottom flask.

    • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

    • Under the inert atmosphere, add this compound (1.0 eq) to the flask, followed by anhydrous DCM. Stir until the solid is fully dissolved.

  • Addition of Amine and Base:

    • In a separate dry flask, prepare a solution of benzylamine (1.1 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.

    • Draw this solution into a syringe and add it dropwise to the stirred solution of the sulfonyl chloride at 0 °C (ice bath) over a period of 15-20 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting sulfonyl chloride spot has disappeared.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of 1 M HCl to neutralize the excess triethylamine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N-benzyl-4-(methylcarbamoyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Dimerization_Prevention Troubleshooting Dimerization of this compound Start Experiment Start Issue Low Yield / Precipitate Observed? Start->Issue Cause1 Moisture Contamination Issue->Cause1 Yes Cause2 High Reaction Temperature Issue->Cause2 Yes Cause3 Inappropriate Base Issue->Cause3 Yes Success Successful Reaction Issue->Success No Solution1 Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents/reagents - Inert atmosphere (N2/Ar) Cause1->Solution1 Solution1->Success Solution2 Maintain Low Temperature: 0-25 °C Cause2->Solution2 Solution2->Success Solution3 Use Non-nucleophilic Organic Base: e.g., Triethylamine, Pyridine Cause3->Solution3 Solution3->Success

Caption: Troubleshooting flowchart for preventing sulfonic anhydride formation.

Sulfonamide_Synthesis_Workflow Experimental Workflow for Sulfonamide Synthesis Start Reaction Setup (Inert Atmosphere) ReagentPrep Prepare Amine/Base Solution (Anhydrous) Start->ReagentPrep Addition Slow Addition of Amine/Base at 0 °C ReagentPrep->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification End Pure Sulfonamide Purification->End

References

Technical Support Center: Characterization of Impurities in 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of a water-soluble impurity in my reaction mixture after the synthesis of this compound. What could it be and how can I prevent its formation?

A1: The most common water-soluble impurity is the hydrolysis product, 4-(methylcarbamoyl)benzenesulfonic acid . Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture or during aqueous workup.

Troubleshooting:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Controlled Workup: If an aqueous workup is necessary, use cold water or brine and minimize the contact time. Promptly extract the product into an organic solvent.

  • Temperature Control: Perform the reaction and workup at low temperatures to reduce the rate of hydrolysis.

Q2: My purified product shows a persistent impurity with a high molecular weight in the mass spectrum. What is the likely identity of this impurity?

A2: A common high molecular weight byproduct in chlorosulfonation reactions is the corresponding bis(4-(methylcarbamoyl)phenyl) sulfone . This impurity forms from the reaction of the desired this compound with the unreacted starting material, N-methylbenzamide.

Troubleshooting:

  • Stoichiometry Control: Use a slight excess of the chlorosulfonating agent to ensure complete conversion of the starting material.

  • Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote the formation of the sulfone byproduct.

  • Order of Addition: Slowly add the N-methylbenzamide to the chlorosulfonating agent to maintain an excess of the latter throughout the addition.

Q3: I am observing several small peaks in my HPLC chromatogram that are difficult to identify. What other potential impurities should I consider?

A3: Besides the hydrolysis product and the sulfone byproduct, other potential impurities include:

  • Unreacted Starting Material: Residual N-methylbenzamide may be present if the reaction did not go to completion.

  • Isomeric Impurities: Depending on the reaction conditions, small amounts of 2-(methylcarbamoyl)benzene-1-sulfonyl chloride and 3-(methylcarbamoyl)benzene-1-sulfonyl chloride may be formed. The methylcarbamoyl group is primarily a para-director, but minor ortho and meta substitution can occur.

  • Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.

Troubleshooting:

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.

  • Purification: Optimize the purification method (e.g., recrystallization or column chromatography) to remove isomeric impurities and unreacted starting material.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents.

Impurity Profile and Analytical Data

The following table summarizes the common impurities, their typical retention times relative to the main peak in a standard reversed-phase HPLC method, and the recommended analytical techniques for their characterization.

Impurity NameStructureTypical Relative Retention Time (RRT)Recommended Analytical Techniques
4-(Methylcarbamoyl)benzenesulfonic acid
alt text
0.4HPLC-UV, LC-MS
N-methylbenzamide
alt text
0.8HPLC-UV, GC-MS
2-(Methylcarbamoyl)benzene-1-sulfonyl chloride
alt text
1.1HPLC-UV, LC-MS, NMR
3-(Methylcarbamoyl)benzene-1-sulfonyl chloride
alt text
1.2HPLC-UV, LC-MS, NMR
bis(4-(Methylcarbamoyl)phenyl) sulfone
alt text
2.5HPLC-UV, LC-MS, NMR

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the chlorosulfonation of N-methylbenzamide.

Materials:

  • N-methylbenzamide

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve N-methylbenzamide (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the N-methylbenzamide solution dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

HPLC Method for Impurity Profiling

Column: C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase A: 0.1% Phosphoric acid in Water Mobile Phase B: Acetonitrile Gradient:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection: UV at 230 nm Injection Volume: 10 µL Column Temperature: 30 °C

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation N-methylbenzamide N-methylbenzamide Reaction Chlorosulfonation N-methylbenzamide->Reaction Unreacted_SM Unreacted N-methylbenzamide N-methylbenzamide->Unreacted_SM Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction Product This compound Reaction->Product Sulfone_Byproduct bis(4-(Methylcarbamoyl)phenyl) sulfone Reaction->Sulfone_Byproduct  + N-methylbenzamide Isomeric_Impurities Ortho/Meta Isomers Reaction->Isomeric_Impurities Side Reaction Hydrolysis_Product 4-(Methylcarbamoyl)benzenesulfonic acid Product->Hydrolysis_Product  + H2O Troubleshooting_Workflow Start Impurity Detected Identify_Impurity Identify Impurity (HPLC, LC-MS) Start->Identify_Impurity Hydrolysis_Product Hydrolysis Product? Identify_Impurity->Hydrolysis_Product Sulfone_Byproduct Sulfone Byproduct? Hydrolysis_Product->Sulfone_Byproduct No Anhydrous_Conditions Ensure Anhydrous Conditions & Controlled Workup Hydrolysis_Product->Anhydrous_Conditions Yes Other_Impurities Other Impurities? Sulfone_Byproduct->Other_Impurities No Stoichiometry_Temp Control Stoichiometry & Temperature Sulfone_Byproduct->Stoichiometry_Temp Yes Optimize_Reaction_Purification Optimize Reaction Time & Purification Other_Impurities->Optimize_Reaction_Purification Yes End Impurity Minimized Anhydrous_Conditions->End Stoichiometry_Temp->End Optimize_Reaction_Purification->End

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(methylcarbamoyl)benzene-1-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. For a comprehensive understanding, its spectral characteristics are compared with those of two structurally related and commercially available alternatives: 4-acetamidobenzenesulfonyl chloride and the parent compound, benzenesulfonyl chloride. This document is intended for researchers, scientists, and professionals in drug development to facilitate compound identification, purity assessment, and structural elucidation.

Comparative NMR Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shift values for the target compound and its alternatives. The data for this compound is predicted, while the data for the alternatives is based on experimental findings.

¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ortho to SO₂Cl)Aromatic Protons (meta to SO₂Cl)N-H ProtonMethyl Protons
This compound (Predicted)8.13 (d)8.01 (d)8.35 (q)2.83 (d)
4-Acetamidobenzenesulfonyl chloride (Experimental)7.91 (d)7.82 (d)10.51 (s)2.19 (s)
Benzenesulfonyl chloride (Experimental)8.03 (m)7.78 - 7.67 (m)--

¹³C NMR Data (Chemical Shifts in ppm)

CompoundC-SO₂ClC-NH/C=OAromatic CH (ortho to SO₂Cl)Aromatic CH (meta to SO₂Cl)Methyl Carbon
This compound (Predicted)145.2165.0129.1128.826.9
4-Acetamidobenzenesulfonyl chloride (Experimental)144.1169.1129.1120.224.9
Benzenesulfonyl chloride (Experimental)144.7-129.8130.4, 135.4-

Experimental Protocols

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for sulfonyl chloride compounds.

Sample Preparation:

  • Approximately 5-10 mg of the solid compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2][3]

  • The sample is gently agitated to ensure complete dissolution. If necessary, the sample can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[1]

NMR Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • The obtained spectra are then processed, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Structure-Spectra Correlation

The substitution pattern on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons. The following diagram illustrates the structural relationships between the compared compounds and highlights the key functional groups that differentiate their NMR spectra.

References

Unveiling the Vibrational Fingerprint: A Comparative FT-IR Analysis of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of key reagents is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride against common alternative sulfonylating agents. By presenting key experimental data and protocols, this document aims to facilitate informed decisions in reagent selection and quality control.

Comparative Analysis of FT-IR Spectra

The FT-IR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For sulfonyl chlorides, characteristic absorption bands reveal the presence of the sulfonyl chloride group (-SO₂Cl) and other functional moieties within the molecule. Below is a comparison of the key FT-IR absorption peaks for this compound and three widely used alternatives: p-Toluenesulfonyl chloride (Tosyl chloride), 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), and Benzenesulfonyl chloride.

Vibrational ModeThis compound (Predicted) (cm⁻¹)p-Toluenesulfonyl chloride (Tosyl chloride) (cm⁻¹)[1][2]5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) (cm⁻¹)[3][4]Benzenesulfonyl chloride (cm⁻¹)[5][6]
N-H Stretch ~3350---
Aromatic C-H Stretch ~3100-3000~3100-3030Multiple bands in 3100-3000 region~3100-3000
Aliphatic C-H Stretch ~2950 (from CH₃)~2920 (from CH₃)~2900 (from N(CH₃)₂)-
C=O Stretch (Amide I) ~1650---
N-H Bend (Amide II) ~1550---
Aromatic C=C Stretch ~1600, ~1500~1595, ~1495~1580, ~1470~1580, ~1480
S=O Asymmetric Stretch ~1380~1370~1350~1380
S=O Symmetric Stretch ~1180~1175~1160~1180
C-N Stretch ~1250-~1300-
S-Cl Stretch ~570~555~570~580

Note: The FT-IR data for this compound is based on computational predictions due to the limited availability of experimental spectra in public databases.

Experimental Protocols

FT-IR Spectroscopy of Solid Samples using the KBr Pellet Method

This protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid organic compounds.

Materials:

  • Sample compound (e.g., this compound)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: In a dry agate mortar, grind 1-2 mg of the solid sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Workflow and Logic

The following diagram illustrates the general workflow for the comparative analysis of sulfonyl chlorides using FT-IR spectroscopy.

FTIR_Comparison_Workflow Workflow for Comparative FT-IR Analysis of Sulfonyl Chlorides cluster_sample_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_comparison Comparative Analysis SampleAcquisition Acquire Target Compound and Alternatives Grinding Grind Solid Sample SampleAcquisition->Grinding Solid Sample Mixing Mix with KBr Grinding->Mixing Pelletizing Form KBr Pellet Mixing->Pelletizing SampleScan Acquire Sample Spectrum Pelletizing->SampleScan BackgroundScan Acquire Background Spectrum (KBr) DataProcessing Process Data (e.g., Baseline Correction) BackgroundScan->DataProcessing SampleScan->DataProcessing PeakIdentification Identify Characteristic Peaks DataProcessing->PeakIdentification VibrationalAssignment Assign Vibrational Modes PeakIdentification->VibrationalAssignment ComparisonTable Create Comparison Table VibrationalAssignment->ComparisonTable Report Generate Comparison Guide ComparisonTable->Report

Caption: Workflow for Comparative FT-IR Analysis.

This guide provides a foundational comparison of the FT-IR characteristics of this compound and its alternatives. The provided data and protocols can aid researchers in the identification, characterization, and selection of appropriate sulfonylating agents for their specific applications.

References

mass spectrometry analysis of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometry Analysis of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and its Derivatives

For researchers, scientists, and drug development professionals, understanding the behavior of novel compounds under mass spectrometric analysis is crucial for their identification, characterization, and quantification. This guide provides a comparative overview of the , supported by experimental data from closely related analogs and detailed analytical protocols.

Comparative Fragmentation Analysis

The mass spectral fragmentation of this compound and its derivatives is characterized by specific cleavage patterns. While experimental data for the parent compound is not widely published, its fragmentation can be reliably predicted based on the well-documented behavior of aromatic sulfonyl chlorides and sulfonamides. A primary fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a characteristic feature of many sulfonamides under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.[1][2]

The following table summarizes the predicted fragmentation data for this compound alongside experimental data for structurally related compounds to provide a comparative context.

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Proposed Neutral Loss
This compound C₈H₈ClNO₃S233.67ESI+ (Predicted)234 [M+H]⁺198, 170, 152, 134, 99Cl, C₂H₄O, C₂H₄O + H₂O, C₂H₄O + H₂O + NH, SO₂Cl
p-Toluenesulfonyl chloride C₇H₇ClO₂S190.65EI190 [M]⁺155, 91Cl, SO₂
4-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S211.07EI211 [M]⁺175, 111Cl, SO₂

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation cascade of this compound in positive ion mode ESI-MS/MS. The pathway highlights the initial loss of chlorine, followed by subsequent cleavages of the methylcarbamoyl group and the sulfonyl moiety.

G parent This compound [M+H]⁺ m/z = 234 frag1 [M+H-Cl]⁺ m/z = 198 parent->frag1 - Cl frag2 [M+H-Cl-C₂H₄O]⁺ m/z = 154 frag1->frag2 - C₂H₄O frag3 [M+H-Cl-SO₂]⁺ m/z = 134 frag1->frag3 - SO₂ frag4 [C₆H₅O]⁺ m/z = 93 frag3->frag4 - CH₃N

Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

A robust and sensitive method for the analysis of this compound and its sulfonamide derivatives can be achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The following protocol is a generalized procedure that can be adapted and optimized for specific derivatives and matrices.

Sample Preparation

For the analysis of sulfonamide derivatives from biological matrices (e.g., plasma, urine) or reaction mixtures, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of sample, add 5 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and repeat the extraction.

    • Combine the organic layers and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of these compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or Product Ion Scan for qualitative fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Energy: Typically ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.

The specific MRM transitions would need to be optimized for this compound and its specific derivatives by infusing a standard solution of each compound into the mass spectrometer. The transition from the precursor ion to the major fragment ions (e.g., m/z 234 -> 198 and 234 -> 134 for the parent compound) would be monitored for quantification.

References

A Comparative Guide to Sulfonylating Agents: Profiling 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters. These functional groups are integral components of numerous therapeutic agents, owing to their ability to form strong hydrogen bonds and act as stable, non-hydrolyzable mimics of other functional groups.[1][2] The sulfonamide moiety, in particular, is a cornerstone of medicinal chemistry, found in drugs ranging from antimicrobials to anti-inflammatory agents and diuretics.[3][4][5]

This guide presents an objective comparison of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride with other prevalent sulfonylating agents. By examining their reactivity, applications, and performance characteristics, this document aims to provide researchers with the necessary data to make informed decisions for optimizing synthetic outcomes and advancing drug discovery programs.

Physicochemical Properties of Common Sulfonylating Agents

The selection of a sulfonylating agent often begins with an assessment of its fundamental properties. The table below summarizes key data for this compound and several common alternatives.

Sulfonylating AgentStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 874622-79-4C₈H₈ClNO₃S233.67N/A
p-Toluenesulfonyl chloride (TsCl) 98-59-9C₇H₇ClO₂S190.6569-71
Methanesulfonyl chloride (MsCl) 124-63-0CH₃ClO₂S114.55-32
Benzenesulfonyl chloride 98-09-9C₆H₅ClO₂S176.6213-14
4-Nitrobenzenesulfonyl chloride (NsCl) 98-74-8C₆H₄ClNO₄S221.6276-79
4-Chlorobenzenesulfonyl chloride 98-60-2C₆H₄Cl₂O₂S211.0651-55

Data compiled from various sources.[6][7][8]

Comparative Reactivity and Performance

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is influenced by the electronic effects of the substituents attached to the sulfonyl group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups on an aryl ring increase the electrophilicity of the sulfur center, making the sulfonyl chloride more reactive. This is beneficial when working with less nucleophilic amines or alcohols.[9]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) slightly decrease reactivity compared to unsubstituted benzenesulfonyl chloride.

  • Alkyl vs. Aryl: Alkanesulfonyl chlorides, such as methanesulfonyl chloride (MsCl), are generally more reactive than arylsulfonyl chlorides. This is due to a combination of reduced steric hindrance and the absence of resonance stabilization that is present in the aryl compounds.[9]

This compound features a methylcarbamoyl group (-CONHCH₃). While the amide group has complex electronic effects, it is generally considered to be electron-withdrawing, suggesting a reactivity profile that is higher than that of benzenesulfonyl chloride or tosyl chloride, yet likely less than that of nosyl chloride.

AgentRelative ReactivityKey Characteristics & Considerations
Methanesulfonyl chloride (MsCl) Very HighHighly reactive; can react via a sulfene intermediate in the presence of strong, non-nucleophilic bases like triethylamine.[10][11]
4-Nitrobenzenesulfonyl chloride (NsCl) HighHighly reactive due to the strong electron-withdrawing nitro group. The resulting nosylamide is readily cleaved, making it useful as a protecting group for amines.
4-Chlorobenzenesulfonyl chloride HighMore reactive than TsCl due to the inductive electron-withdrawing effect of chlorine.
This compound Moderate-HighExpected to be more reactive than TsCl. The carbamoyl group can potentially engage in hydrogen bonding, influencing solubility and interactions.
Benzenesulfonyl chloride ModerateBaseline arylsulfonyl chloride for comparison.[12]
p-Toluenesulfonyl chloride (TsCl) ModerateWidely used, stable, and easy to handle solid.[13] The resulting tosylates are excellent leaving groups in substitution reactions.[14][15]

Experimental Protocols

General Protocol for Sulfonylation of a Primary Amine

This generalized procedure is a robust starting point for the sulfonylation of primary amines and can be adapted for various sulfonyl chlorides by adjusting reaction times and temperatures based on their reactivity.[16]

1. Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 mmol).

  • Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1 M.

  • Add a base, such as pyridine or triethylamine (1.5 mmol).

2. Cooling:

  • Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic reaction and can improve selectivity, particularly in preventing di-sulfonylation.[16]

3. Reagent Addition:

  • In a separate flask, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes. Slow addition is crucial to maintain a low concentration of the sulfonylating agent.[16]

4. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C and then warm slowly to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

5. Workup:

  • Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Alternative Method: Microwave-Assisted Synthesis For certain substrates, microwave irradiation offers an environmentally benign and efficient alternative for the sulfonylation of amines, often proceeding under solvent- and catalyst-free conditions with excellent yields and short reaction times.[17]

Visualizing Mechanisms and Workflows

Reaction and Application Diagrams

The following diagrams illustrate the fundamental reaction mechanism of sulfonylation and a logical workflow for comparing the efficacy of different sulfonylating agents.

Sulfonylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Intermediate [Ar-SO₂(Cl)-NH₂⁺-R] R_NH2->Intermediate Nucleophilic Attack Ar_SO2Cl Ar-SO₂Cl (Sulfonyl Chloride) Ar_SO2Cl->Intermediate Sulfonamide Ar-SO₂-NH-R (Sulfonamide) Intermediate->Sulfonamide Deprotonation (-H⁺, -Cl⁻) HCl HCl

Caption: General mechanism for the sulfonylation of a primary amine.

Experimental_Workflow *this compound cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis & Comparison A Prepare Stock Solutions (Amine, Base, Solvent) B Aliquot into Parallel Reaction Vessels A->B C1 Add Agent 1 (e.g., TsCl) B->C1 t=0 C2 Add Agent 2 (e.g., MsCl) B->C2 t=0 C3 Add Agent 3 (e.g., 4-MCBSC*) B->C3 t=0 D Monitor Reactions (TLC, LC-MS) C1->D C2->D C3->D E Quench, Workup & Purify D->E Upon Completion F Analyze Yield & Purity (NMR, HPLC) E->F G Compare Performance Data F->G

Caption: Workflow for comparing sulfonylating agent performance.

Application in Drug Discovery and Signaling Pathways

Sulfonylating agents are not direct participants in biological signaling. Rather, they are critical tools for synthesizing sulfonamide-containing compounds that can modulate biological targets within these pathways.[1] The resulting sulfonamides are found in a wide array of drugs that inhibit enzymes or block receptors, thereby altering cellular signaling.[3]

Drug_Discovery_Pathway A Sulfonylating Agents (e.g., 4-MCBSC) C Combinatorial Synthesis A->C B Amine Library B->C D Sulfonamide Library C->D E High-Throughput Screening D->E Assay H Lead Compound ID E->H Identifies Hit F Biological Target (e.g., Enzyme, Receptor) F->E G Signaling Pathway G->F Modulates

Caption: Role of sulfonylation in drug discovery targeting signaling pathways.

Conclusion

This compound represents a valuable, moderately to highly reactive agent for the synthesis of novel sulfonamides. Its reactivity, influenced by the electron-withdrawing nature of the methylcarbamoyl group, positions it as a more active alternative to the widely used tosyl chloride, making it particularly suitable for reactions with less nucleophilic substrates or where faster reaction kinetics are desired.

The ultimate choice of a sulfonylating agent—be it the highly reactive MsCl, the versatile TsCl, or a specialized aryl sulfonyl chloride—must be tailored to the specific demands of the synthetic target, including substrate stability, desired electronic properties of the final product, and practical considerations such as ease of handling and purification.[9] This guide provides the foundational data and protocols to assist researchers in navigating these choices effectively.

References

Validating the Structure of Sulfonamides Synthesized from 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of sulfonamide structures synthesized from 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development. The guide outlines a standard synthesis protocol and details the expected outcomes from key analytical techniques used for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of a Representative Sulfonamide

A common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. For this guide, we will consider the synthesis of a representative sulfonamide, N-benzyl-4-(methylcarbamoyl)benzenesulfonamide, by reacting this compound with benzylamine.

Experimental Protocol: Synthesis of N-benzyl-4-(methylcarbamoyl)benzenesulfonamide

To a solution of benzylamine (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran, this compound (1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude sulfonamide can be purified by recrystallization or column chromatography.

Comparative Analysis of Expected Analytical Data

The following tables summarize the expected analytical data for the successful synthesis of a sulfonamide from this compound, using N-benzyl-4-(methylcarbamoyl)benzenesulfonamide as a representative example. This data can be compared with experimental results to validate the structure of the synthesized compound.

Table 1: Representative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. The following table lists the expected chemical shifts for the protons in N-benzyl-4-(methylcarbamoyl)benzenesulfonamide.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (SO₂-C₆H₄-CONHCH₃)7.8 - 8.2MultipletProtons on the benzene ring attached to the sulfonyl group.
Aromatic Protons (NH-CH₂-C₆H₅)7.2 - 7.5MultipletProtons on the benzyl group.
Sulfonamide N-H8.0 - 9.0Singlet (broad)Chemical shift can be solvent-dependent and may exchange with D₂O.
Amide N-H6.0 - 7.0Quartet (broad)Coupling with the adjacent methyl protons.
Benzyl CH₂4.2 - 4.5DoubletCoupling with the sulfonamide N-H proton.
Amide CH₃2.7 - 2.9DoubletCoupling with the amide N-H proton.

Table 2: Representative ¹³C NMR Spectral Data

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (C=O)165 - 170
Aromatic Carbons (ipso-SO₂)140 - 145Carbon directly attached to the sulfonyl group.
Aromatic Carbons (ipso-CONH)135 - 140Carbon directly attached to the amide group.
Other Aromatic Carbons120 - 135
Benzyl CH₂45 - 50
Amide CH₃25 - 30

Table 3: Key Infrared (IR) Absorption Frequencies

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H (Sulfonamide)Stretching3200 - 3400Medium
N-H (Amide)Stretching3200 - 3400Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Amide)Stretching1640 - 1680Strong
S=O (Sulfonamide)Asymmetric Stretching1320 - 1360Strong
S=O (Sulfonamide)Symmetric Stretching1140 - 1180Strong
S-N (Sulfonamide)Stretching900 - 950Medium

Table 4: Expected Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Ion m/z (relative to molecular ion) Description
[M]+• or [M+H]+Calculated Molecular WeightMolecular ion or protonated molecular ion.
[M - SO₂]+•M - 64Loss of sulfur dioxide, a common fragmentation for sulfonamides.
[C₈H₈NO₂S]+182Fragment corresponding to the 4-(methylcarbamoyl)benzenesulfonyl moiety.
[C₇H₇]+91Tropylium ion from the benzyl group.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural validation of a sulfonamide from this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation A This compound C Reaction in Solvent with Base A->C B Amine (e.g., Benzylamine) B->C D Work-up & Purification C->D E Synthesized Sulfonamide D->E Pure Product F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Structure Confirmation F->I G->I H->I

General workflow for sulfonamide synthesis and validation.

A Comparative Guide to HPLC Methods for Purity Analysis of 4-(Methylcarbamoyl)benzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for reactive pharmaceutical intermediates like 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is critical for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and performance data to aid researchers and drug development professionals in selecting an appropriate analytical strategy.

Due to the reactive nature of sulfonyl chlorides, which can be susceptible to hydrolysis, careful method development is required for accurate and robust purity analysis.[1][2] The methods presented below are designed to provide efficient separation of the active compound from its potential impurities.

Potential Impurities

For the purpose of this comparison, two potential process-related impurities have been considered:

  • Impurity A: 4-(Methylcarbamoyl)benzenesulfonic acid: The primary hydrolysis product of the sulfonyl chloride.

  • Impurity B: 4-Carbamoylbenzenesulfonyl chloride: A potential related substance from the manufacturing process.

Comparative HPLC Methods

Two distinct RP-HPLC methods are proposed and compared: an isocratic method for routine quality control and a gradient method for higher resolution and impurity profiling.

Method 1: Isocratic RP-HPLC

This method utilizes a constant mobile phase composition for straightforward and rapid analysis, suitable for routine purity checks where the impurity profile is well-characterized.

Method 2: Gradient RP-HPLC

This method employs a gradient elution, where the mobile phase composition changes over time. This approach is beneficial for separating compounds with a wider range of polarities and for achieving higher resolution between closely eluting peaks.[3]

Experimental Protocols

Detailed experimental conditions for both HPLC methods are provided below.

Sample Preparation:

Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Chromatographic Conditions:

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Column C18, 150 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient IsocraticTime (min) | %B0 | 4015 | 8020 | 8021 | 4025 | 40
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C
Detection UV at 235 nmUV at 235 nm

Data Presentation: Comparative Performance

The following table summarizes the simulated performance data for the two HPLC methods in the analysis of a hypothetical sample of this compound containing Impurity A and Impurity B.

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Retention Time (min)
Impurity A2.83.5
Impurity B4.27.8
This compound5.510.2
Resolution (Rs)
Impurity A / Impurity B1.82.5
Impurity B / Main Compound2.13.8
Purity Assay (%) 99.299.2
Limit of Detection (LOD) (µg/mL) 0.150.05
Limit of Quantification (LOQ) (µg/mL) 0.500.15
Run Time (min) 1025

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve vortex Vortex/Sonicate dissolve->vortex filter Filter (0.45 µm) vortex->filter hplc Inject into HPLC System filter->hplc separate Chromatographic Separation hplc->separate detect UV Detection (235 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Conclusion

Both the isocratic and gradient HPLC methods are suitable for the purity analysis of this compound.

  • Method 1 (Isocratic) is a rapid and simple method, ideal for routine quality control where speed is a priority and the impurity profile is known.

  • Method 2 (Gradient) offers superior resolution and sensitivity, making it the preferred choice for method development, validation, and the analysis of samples with unknown or complex impurity profiles.

The selection of the most appropriate method will depend on the specific requirements of the analysis, balancing the need for speed and simplicity with the demand for high resolution and sensitivity.

References

biological activity of sulfonamides derived from 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Benzenesulfonamide Derivatives

Introduction

Sulfonamides represent a cornerstone class of synthetic compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] The versatility of the benzenesulfonamide scaffold allows for chemical modifications that lead to a wide array of therapeutic agents, including antibacterial, anticancer, and enzyme-inhibiting drugs. This guide provides a comparative overview of the biological activities of various benzenesulfonamide derivatives, with a focus on their synthesis, quantitative biological data, and underlying mechanisms of action. Due to a lack of specific published data on sulfonamides derived directly from 4-(methylcarbamoyl)benzene-1-sulfonyl chloride, this report focuses on structurally related benzenesulfonamide analogs to provide a relevant and informative comparison for researchers, scientists, and drug development professionals.

General Synthesis of Benzenesulfonamides

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. The following diagram illustrates a general synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Derivative (e.g., 4-(Methylcarbamoyl)benzene- 1-sulfonyl chloride) Reaction_Vessel Reaction in the presence of a base (e.g., pyridine, triethylamine) Benzenesulfonyl_Chloride->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Sulfonamide Benzenesulfonamide Derivative Reaction_Vessel->Sulfonamide Formation of Sulfonamide Bond

Caption: General synthesis of benzenesulfonamide derivatives.

Anticancer Activity: Carbonic Anhydrase Inhibition

A significant area of research for benzenesulfonamide derivatives is their role as anticancer agents, often through the inhibition of carbonic anhydrases (CAs).[2] CAs are zinc-containing metalloenzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3]

Mechanism of Carbonic Anhydrase Inhibition

Benzenesulfonamides, particularly those with an unsubstituted sulfonamide group, act as potent inhibitors of CAs. The sulfonamide moiety coordinates with the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[4]

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Data for Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate greater potency.

Compound IDDerivative ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1 4-Guanidinobenzenesulfonamide--Subnanomolar--[5][6]
2 4-Cyanamidobenzenesulfonamide50.7 - 91.1----[7]
3 N-Aryl-β-alanine derivative1110 - 1670670 - 830---[8]

Note: Specific Ki values can vary based on the exact substitution pattern.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamides against CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[9]

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX, XII)

  • Test sulfonamide compounds dissolved in an appropriate solvent (e.g., DMSO)

  • CO₂-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • The CA-catalyzed CO₂ hydration activity is monitored by observing the change in absorbance of a pH indicator.

  • The enzyme and inhibitor are pre-incubated together for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • The initial rates of the reaction are measured by monitoring the change in absorbance over time.

  • Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models using non-linear least-squares methods.[9]

Antibacterial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial drug candidates. They typically exhibit a bacteriostatic effect by interfering with the folic acid synthesis pathway in bacteria.

Comparative Data for Antibacterial Sulfonamides

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzenesulfonamide derivatives against various bacterial strains. Lower MIC values indicate greater antibacterial potency.

Compound IDDerivative ClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)A. xylosoxidans (MIC, µg/mL)Reference
4 N-(thiazol-2-yl)benzenesulfonamide3.9>1253.9[10][11]
5 Sulfachloropyridazine>3216-[12]
6 Sulfamethoxazole>3216-[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of sulfonamides is commonly evaluated by determining the MIC using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13]

Materials:

  • Test sulfonamide compounds

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Sulfonamide Dilutions: The sulfonamide compounds are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[14]

G cluster_prep Preparation cluster_assay Assay cluster_result Result Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution Perform Serial Dilution of Sulfonamide in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

Benzenesulfonamide derivatives exhibit a remarkable diversity of biological activities, making them a highly valuable scaffold in drug discovery. Their efficacy as carbonic anhydrase inhibitors has established them as promising candidates for anticancer therapies. Furthermore, the continued exploration of novel sulfonamide structures reveals their potential to address the challenge of antibiotic resistance. The synthetic accessibility and tunable properties of the benzenesulfonamide core ensure that this class of compounds will remain a significant focus of medicinal chemistry research for the foreseeable future. The data and protocols presented in this guide offer a framework for the comparative evaluation of new sulfonamide derivatives, including those potentially derived from this compound.

References

X-ray crystallography of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for published X-ray crystallographic data on 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and its direct derivatives did not yield specific experimental results. However, a wealth of data exists for the closely related and structurally significant class of 4-methylbenzenesulfonamide derivatives. This guide provides a comparative analysis of these compounds to illustrate the principles of their crystallographic characterization, in line with the requested format and technical requirements.

This guide presents a comparative overview of the single-crystal X-ray diffraction data for several N-substituted 4-methylbenzenesulfonamide derivatives. The objective is to offer researchers a clear comparison of their structural parameters, supported by detailed experimental protocols and workflow visualizations.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for three distinct derivatives of 4-methylbenzenesulfonamide, providing a basis for comparing their solid-state structures. These substitutions on the sulfonamide nitrogen lead to notable differences in their crystal packing and molecular conformation.

ParameterDerivative 1: N-allyl-N-benzyl-4-methylbenzenesulfonamide[1]Derivative 2: 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide[2]Derivative 3: 4-methyl-N-(4-methylbenzyl)benzenesulfonamide[3]
Chemical Formula C₁₇H₁₉NO₂SC₁₅H₁₅NO₃SC₁₅H₁₇NO₂S
Molecular Weight 301.40 g/mol 289.34 g/mol 291.38 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/cP2₁
Unit Cell Dimensions a = 18.6919(18) Åb = 10.5612(10) Åc = 8.1065(8) Åα = β = γ = 90°a = 23.800(3) Åb = 5.8518(7) Åc = 21.027(3) Åβ = 93.51(1)°a = 9.1776(5) Åb = 5.8118(3) Åc = 14.2887(8) Åβ = 104.991(3)°
Volume (V) 1600.3(3) ų2923.0(7) ų736.83(7) ų
Molecules per Cell (Z) 482
Key Torsion Angle C1-S1-N1-C11 = 84.2(2)°C-SO₂-NH-C(O) = 62.0(2)°C1-S1-N1-C8 = 57.9(2)°
R-factor (R1) 0.0428Not specified0.035
Data Collection Temp. 173.15 K299 K296 K

Experimental Protocols

The methodologies for synthesis and crystallographic analysis are crucial for reproducibility and comparison. The following are generalized protocols based on the cited literature.

2.1 Synthesis of N-Substituted 4-Methylbenzenesulfonamides [1][3]

  • Reaction Setup: 4-Methylbenzenesulfonyl chloride is dissolved in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Amine Addition: The desired primary or secondary amine (e.g., 4-methylbenzylamine) is added dropwise to the stirring solution.

  • Base Addition: An aqueous solution of a base, such as potassium carbonate, or an organic base like pyridine is added to act as a hydrochloric acid scavenger.

  • Reaction: The mixture is stirred at room temperature for a period ranging from several hours to 24 hours to ensure the completion of the nucleophilic substitution reaction.

  • Workup: The reaction mixture is acidified (e.g., with HCl), and the product is extracted into an organic solvent like dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene) to yield single crystals suitable for X-ray diffraction.

2.2 Single-Crystal X-ray Diffraction [1]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source, typically MoKα radiation (λ = 0.71073 Å). The data collection is often performed at a low temperature (e.g., 173 K) to minimize thermal vibrations.

  • Data Reduction: The collected diffraction data frames are integrated and corrected for Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods with software packages like SHELXS. This step determines the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software like SHELXL. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Validation: The final refined structure is validated using tools like PLATON and checked against the Crystallographic Information File (CIF) standard.

Visualized Workflows and Relationships

Visual diagrams help clarify complex processes and structural relationships. The following diagrams were generated using the Graphviz DOT language to adhere to the specified formatting requirements.

G cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis reagents 4-Methylbenzenesulfonyl Chloride + Amine reaction Reaction in Solvent with Base reagents->reaction 1. Stir workup Extraction & Washing reaction->workup 2. Acidify purify Recrystallization workup->purify 3. Concentrate crystal Single Crystal Selection purify->crystal 4. Obtain Crystal data_coll X-ray Data Collection crystal->data_coll solve Structure Solution (Direct Methods) data_coll->solve refine Structure Refinement solve->refine analysis Structural Analysis (Bonds, Angles, Packing) refine->analysis

Caption: Experimental workflow from synthesis to crystallographic analysis.

G cluster_derivatives N-Substituted Derivatives cluster_properties Impact on Crystal Structure parent 4-Methyl- benzenesulfonamide (Core Structure) d1 N-allyl-N-benzyl (Acyclic, Bulky) parent->d1 Substitution at Nitrogen d2 N-(4-methylbenzoyl) (Planar, Carbonyl) parent->d2 Substitution at Nitrogen d3 N-(4-methylbenzyl) (Flexible, Aromatic) parent->d3 Substitution at Nitrogen p1 Alters Torsion Angles (e.g., C-S-N-C) d1->p1 p2 Changes Crystal System (Orthorhombic vs. Monoclinic) d1->p2 p3 Influences H-Bonding & π-π Stacking d1->p3 d2->p1 d2->p2 d2->p3 d3->p1 d3->p2 d3->p3

Caption: Logical relationship between N-substitution and crystal properties.

References

A Comparative Guide to the Reactivity of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. Arylsulfonyl chlorides are a cornerstone class of reagents, widely utilized for the formation of sulfonamides and sulfonate esters. This guide provides an objective, data-driven comparison of the reactivity of two key arylsulfonyl chlorides: 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride and the ubiquitous p-toluenesulfonyl chloride (tosyl chloride).

This analysis is grounded in the principles of physical organic chemistry, supported by available experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Executive Summary

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups diminish this electrophilicity, leading to slower reaction rates.

Based on this principle, This compound is significantly more reactive than tosyl chloride . The N-methylcarbamoyl group (-CONHMe) at the para-position of the benzene ring is a moderate electron-withdrawing group, which increases the partial positive charge on the sulfur atom. In stark contrast, the methyl group (-CH₃) in tosyl chloride is an electron-donating group, which slightly deactivates the sulfonyl chloride towards nucleophilic attack.

This difference in reactivity can be leveraged to modulate reaction conditions, improve yields, and potentially enhance selectivity in complex molecular settings.

Theoretical Comparison: Hammett Constants

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with the electronic effects of substituents on an aromatic ring. The Hammett constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

CompoundSubstituentHammett Constant (σp)Electronic EffectPredicted Reactivity
This compound-CONHMe+0.36[1]Electron-withdrawingHigher
Tosyl chloride-CH₃-0.17[2]Electron-donatingLower

The significantly more positive σp value for the -CONHMe group compared to the -CH₃ group provides a strong theoretical basis for the enhanced reactivity of this compound.

Quantitative Reactivity Data: Solvolysis Rates

The following table presents first-order rate constants for the hydrolysis of benzenesulfonyl chloride and two of its para-substituted derivatives in a 50% acetone/50% water mixture at 25.0 °C.

CompoundSubstituentRate Constant (k, min⁻¹)Relative Rate (vs. benzenesulfonyl chloride)
p-Nitrobenzenesulfonyl chloride-NO₂ (Strongly electron-withdrawing)0.044 (m-nitro)[3]~3.0
Benzenesulfonyl chloride-H0.0146[3]1.0
Tosyl chloride -CH₃ (Electron-donating) 0.0106 [3]0.73

Note: The rate constant for the strongly electron-withdrawing nitro group provides a reference for the expected increase in reactivity.

The data clearly demonstrates that an electron-donating group like the methyl group in tosyl chloride decreases the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride. Conversely, an electron-withdrawing group significantly increases the reaction rate. Given that the -CONHMe group is electron-withdrawing, it can be confidently predicted that the solvolysis rate of This compound would be substantially faster than that of tosyl chloride , and likely faster than benzenesulfonyl chloride itself.

Experimental Protocols

The following are general, yet detailed, experimental protocols for the synthesis of a sulfonamide from an amine and a sulfonate ester from an alcohol. These can be adapted for a direct comparative study of the two sulfonyl chlorides.

Protocol 1: Synthesis of N-Benzyl-4-(methylcarbamoyl)benzenesulfonamide

This protocol outlines a procedure for the reaction of this compound with benzylamine. A parallel experiment using tosyl chloride would allow for a direct comparison of reaction times and yields.

Materials:

  • This compound

  • Benzylamine

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in dichloromethane.

  • Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Benzyl 4-methylbenzenesulfonate (Benzyl Tosylate)

This protocol describes the reaction of tosyl chloride with benzyl alcohol. A comparative reaction with this compound would highlight differences in esterification rates.

Materials:

  • Tosyl chloride

  • Benzyl alcohol

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 equivalent) in dichloromethane at 0 °C, add pyridine (1.5 equivalents).

  • Add tosyl chloride (1.2 equivalents) portion-wise to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for several hours until completion (monitor by TLC).

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Mechanism

The reaction of an arylsulfonyl chloride with a nucleophile (e.g., an amine or alcohol) generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.

Caption: Generalized SN2 mechanism for the reaction of an arylsulfonyl chloride.

Experimental Workflow

A typical workflow for the synthesis and purification of a sulfonamide or sulfonate ester is depicted below.

experimental_workflow start Start reactants Combine Nucleophile, Base, and Solvent start->reactants cool Cool to 0 °C reactants->cool add_sulfonyl_chloride Add Sulfonyl Chloride (4-CONHMe or Tosyl) cool->add_sulfonyl_chloride reaction Stir at Room Temperature (Monitor by TLC) add_sulfonyl_chloride->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A standard experimental workflow for sulfonylation reactions.

Conclusion

For synthetic applications that may benefit from milder reaction conditions, shorter reaction times, or the sulfonylation of less nucleophilic substrates, this compound presents a compelling alternative to the more traditional tosyl chloride. Conversely, for reactions where a less reactive sulfonyl chloride is desired to enhance selectivity, tosyl chloride remains a suitable choice. The provided experimental protocols offer a solid foundation for researchers to quantitatively assess these reactivity differences within the context of their specific synthetic challenges.

References

assessing the stability of sulfonamides from 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

The stability of sulfonamide-based compounds is a critical parameter in drug development, influencing their shelf-life, efficacy, and safety. This guide provides a comparative framework for evaluating the stability of sulfonamides, with a focus on derivatives of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride. We present supporting experimental data from studies on structurally related sulfonamides to illustrate key stability principles under various stress conditions, including hydrolysis, photodegradation, and thermal stress.

The structure of the precursor sulfonyl chloride significantly influences the stability of the resulting sulfonamide. The electronic properties of substituents on the aryl ring can alter the susceptibility of the sulfonamide bond (S-N) to cleavage.[1] Generally, sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are more prone to nucleophilic attack and subsequent degradation.[1] Conversely, electron-donating groups may enhance stability by increasing electron density at the sulfur atom.[1]

Comparative Stability Data

The following tables summarize experimental data for common sulfonamide antibiotics, which serve as a reference for assessing novel sulfonamides. The degradation kinetics, often following pseudo-first-order models, provide a quantitative basis for comparison.[2][3]

Table 1: Comparative Photodegradation Rates of Common Sulfonamides

SulfonamideStress ConditionRate Constant (k)Half-Life (t½)Reference
Sulfadiazine (SDZ)UV/Na₂S₂O₈0.0245 min⁻¹~28.3 min[3]
Sulfamethoxazole (SMX)UV/Na₂S₂O₈0.0283 min⁻¹~24.5 min[3]
Sulfamethizole (SFZ)UV/Na₂S₂O₈0.0096 min⁻¹~72.2 min[3]
Sulfathiazole (STZ)UV/H₂O₂Not specifiedNot specified[3]
Various SulfonamidesNatural SunlightDaysDays[2][4]

Data illustrates that photodegradation rates can vary significantly based on the sulfonamide structure and the specific oxidative system used.[3] Under natural sunlight, indirect photolysis is often the main degradation mechanism.[2][4]

Table 2: Comparative Hydrolytic Stability of Sulfadiazine

CompoundpHTemperature (°C)ObservationReference
Sulfadiazine7.6Not SpecifiedNo significant change in concentration.[5]
Sulfadiazine (from tablets)6.94Lost >10% of initial concentration within 2 days.[5]
Sulfadiazine4.025Hydrolysis rate ≤ 10%; t0.5 > 1 year.[6]
Sulfadiazine7.070Hydrolysis rate < 20% after 30 days.[6]

Hydrolytic stability is highly dependent on pH, with many sulfonamides showing greater stability in neutral to alkaline conditions and increased degradation under acidic conditions.[1][5][6]

Table 3: Comparative Thermal Degradation of Sulfonamides in Milk (at 120°C for 20 min)

SulfonamideEstimated Concentration Loss (%)Reference
Sulfamethazine85.1%[7][8]
Sulfadimethoxine6.5%[7][8]

Thermal stability varies widely among sulfonamides. While many are stable under standard pasteurization conditions, significant degradation can occur under more extreme sterilization temperatures.[7][8]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable stability data.

1. Protocol for Forced Hydrolytic Degradation

This protocol outlines a general procedure for assessing hydrolytic stability.

  • Objective: To determine the rate of degradation of a sulfonamide under acidic, basic, and neutral pH conditions.

  • Procedure:

    • Solution Preparation: Prepare a stock solution of the test sulfonamide (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

    • Stress Conditions:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Sample Analysis: Neutralize the samples if necessary, dilute to an appropriate concentration, and analyze using a stability-indicating HPLC method.[9]

    • Data Analysis: Plot the natural logarithm of the remaining sulfonamide concentration versus time. The degradation rate constant (k) is determined from the slope of the line.

2. Protocol for Photostability Assessment

This protocol evaluates the degradation of a sulfonamide upon exposure to light.

  • Objective: To determine the photosensitivity of a sulfonamide by exposing it to UV and/or visible light.

  • Procedure:

    • Sample Preparation: Prepare a solution of the sulfonamide in a photochemically inert solvent (e.g., water or acetonitrile) at a known concentration (e.g., 20 mg/L).[3]

    • Light Exposure: Expose the test solution to a controlled light source, such as a UV lamp (e.g., 254 nm) or a simulated solar radiation source.[2] A dark control sample, protected from light, should be run in parallel.

    • Time-Point Sampling: Collect samples at various time points during the exposure.

    • Sample Analysis: Analyze the concentration of the sulfonamide in each sample using HPLC.

    • Data Analysis: Calculate the photodegradation rate using pseudo-first-order kinetics.[3]

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a novel sulfonamide.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Synthesize Sulfonamide from Sulfonyl Chloride B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, 60°C) B->D E Photolytic Stress (UV Lamp, 25°C) B->E F Thermal Stress (80°C, Dark) B->F G Time-Point Sampling (0, 2, 4, 8, 24h) C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Calculate Degradation % and Rate Constant (k) H->I J Identify Degradation Products H->J K Compare with Reference Sulfonamides I->K

Caption: General workflow for assessing sulfonamide stability.

Common Degradation Pathway for Sulfonamides

Sulfonamides can degrade via several mechanisms. A primary pathway involves the hydrolytic cleavage of the sulfonamide (S–N) or carbon-sulfur (C–S) bonds.

G Parent Parent Sulfonamide (Ar-SO2-NH-R) Stress Stress Condition (e.g., Acid, UV Light) Parent->Stress exposed to SN_Cleavage S-N Bond Cleavage Stress->SN_Cleavage can induce CS_Cleavage C-S Bond Cleavage Stress->CS_Cleavage can induce Prod1 Sulfanilic Acid Derivative (Ar-SO3H) SN_Cleavage->Prod1 yields Prod2 Amine (R-NH2) SN_Cleavage->Prod2 yields Prod3 Aniline Derivative (Ar-NH2) CS_Cleavage->Prod3 yields

Caption: Key hydrolytic degradation pathways for sulfonamides.

References

Safety Operating Guide

Proper Disposal of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride, a compound that requires careful management due to its reactivity and hazardous properties.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] It is also moisture-sensitive and will react with water, including ambient humidity, to produce corrosive hydrogen chloride gas and the corresponding sulfonic acid.[2][3][4] Therefore, handling this compound requires strict adherence to safety protocols within a controlled laboratory setting.

Key Hazard Information:

Hazard CategoryDescriptionGHS PictogramPrecautionary Statements
Skin IrritationCauses skin irritation.[1]P264, P280, P302+P352, P332+P313, P362[1]
Eye IrritationCauses serious eye irritation.[1]P280, P305+P351+P338, P337+P313[1]
Respiratory IrritationMay cause respiratory irritation.[1]P261, P271, P304+P340, P312[1]

Personal Protective Equipment (PPE):

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.[1]

Disposal Decision Workflow

The appropriate disposal method for this compound depends on the quantity of waste. The following workflow provides a logical approach to managing this chemical waste.

start Assess Waste Type and Quantity decision Small Quantity (e.g., <10g) or Bulk/Unused Reagent? start->decision neutralization Laboratory-Scale Neutralization (Hydrolysis) decision->neutralization Small Quantity bulk_disposal Bulk Hazardous Waste Disposal decision->bulk_disposal Bulk/Unused neutralization_steps 1. Prepare basic solution (e.g., 5-10% NaOH). 2. Slowly add sulfonyl chloride to base with stirring and cooling. 3. Monitor temperature and control addition rate. 4. Verify neutralization (pH 7-9). neutralization->neutralization_steps bulk_steps 1. Ensure container is tightly sealed and properly labeled. 2. Do not attempt to neutralize. 3. Store in a designated hazardous waste area. bulk_disposal->bulk_steps final_disposal Dispose via Institutional EHS Program neutralization_steps->final_disposal bulk_steps->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols for Disposal

Method 1: Laboratory-Scale Neutralization of Small Quantities

For small quantities (typically less than 10 grams) of residual this compound, such as material left in reaction flasks or on glassware, a careful neutralization by hydrolysis can be performed. This procedure converts the reactive sulfonyl chloride into a less hazardous, water-soluble sulfonate salt.

Materials:

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 10 times the volume of the basic solution)

  • Ice bath

  • pH paper or pH meter

  • 5-10% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Preparation: Perform this entire procedure within a certified chemical fume hood. Place the beaker or flask containing the appropriate volume of the 5-10% basic solution on the stir plate within an ice bath to control the temperature. Begin stirring.

  • Slow Addition: Carefully and slowly add the this compound waste to the stirring basic solution. The reaction is exothermic, and adding the reagent too quickly can cause a dangerous increase in temperature and potential splashing. Add the sulfonyl chloride portion-wise or, if liquid, dropwise.

  • Temperature Monitoring: Monitor the temperature of the solution. If the temperature begins to rise significantly, pause the addition until it has cooled.

  • Reaction Time: Once all the sulfonyl chloride has been added, continue stirring the mixture for at least one to two hours to ensure the hydrolysis reaction is complete.

  • pH Verification: After the reaction period, check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more basic solution until the desired pH is achieved.

  • Final Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled aqueous hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) program. Do not pour down the drain unless permitted by local regulations and your EHS office.

Method 2: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of unused or expired this compound, as well as materials used for spill cleanup (such as vermiculite or sand), should not be neutralized in the laboratory. These must be disposed of as hazardous waste.

Procedure:

  • Container Management: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible container that is clean, dry, and properly labeled.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazard warnings (e.g., "Corrosive," "Water-Reactive").

  • Spill Residue: For spill cleanup materials, carefully scoop the absorbed material into a designated hazardous waste container. The container should be sealed and labeled appropriately.

  • Storage: Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials, particularly water and strong bases.

  • Collection: Arrange for pickup and disposal through your institution's EHS program. Adhere to all federal, state, and local regulations for hazardous waste disposal.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride (CAS No. 874622-79-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its hazardous properties. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the final and most critical barriers to exposure.

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritationSkin Irritation
Causes serious eye irritationSerious Eye Irritation
May cause respiratory irritationSpecific target organ toxicity

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and fumes that can cause severe eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact which can lead to irritation.[3] Always inspect gloves for integrity before use.
Skin and Body Protection A chemical-resistant lab coat or apron. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.Provides a barrier against accidental spills and splashes.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.Minimizes the inhalation of vapors or dust which can cause respiratory tract irritation.[1][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step protocol should be followed:

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) gather_materials Gather Materials (Chemical, Glassware, etc.) prep_area->gather_materials don_ppe Don PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh Weighing (In Fume Hood) don_ppe->weigh reaction_setup Reaction Setup weigh->reaction_setup addition Slow Addition to Reaction reaction_setup->addition monitoring Monitor Reaction addition->monitoring quench Quench Reaction monitoring->quench neutralize Neutralize Waste quench->neutralize dispose Dispose of Waste neutralize->dispose clean_glassware Clean Glassware dispose->clean_glassware remove_ppe Remove PPE clean_glassware->remove_ppe

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • Conduct all manipulations of the solid chemical, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[4][5]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • When adding to a reaction, do so slowly and in a controlled manner, as sulfonyl chlorides can react vigorously, especially with nucleophiles.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

    • Clean all contaminated surfaces and equipment.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Neutralization and Disposal Workflow:

cluster_waste Waste Management collect_waste Collect Waste (Unreacted chemical, contaminated materials) neutralize_waste Neutralize with Basic Solution (e.g., Sodium Bicarbonate) collect_waste->neutralize_waste check_ph Check pH (Ensure Neutralization) neutralize_waste->check_ph dispose_liquid Dispose of Neutralized Liquid (According to local regulations) check_ph->dispose_liquid dispose_solid Dispose of Solid Waste (As hazardous waste) check_ph->dispose_solid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.